2-Methoxy-4-methyl-5-nitrobenzotrifluoride
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-5-3-8(16-2)6(9(10,11)12)4-7(5)13(14)15/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMCCYLUISPVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654252 | |
| Record name | 1-Methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933673-45-1 | |
| Record name | 1-Methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Methoxy-4-methyl-5-nitrobenzotrifluoride" properties
An In-depth Technical Guide to 2-Methoxy-5-nitrobenzotrifluoride
Disclaimer: Publicly available scientific data for "2-Methoxy-4-methyl-5-nitrobenzotrifluoride" is extremely limited. The following guide focuses on the closely related and well-documented isomer, 2-Methoxy-5-nitrobenzotrifluoride (CAS No. 654-76-2) , which is likely the compound of interest for research and development professionals.
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 2-Methoxy-5-nitrobenzotrifluoride. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
2-Methoxy-5-nitrobenzotrifluoride is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [1] |
| Molecular Formula | C8H6F3NO3 | [1][3][4][5] |
| Molecular Weight | 221.13 g/mol | [1][3][4] |
| Melting Point | 79-81 °C | [1] |
| Boiling Point | ~267.2 °C at 760 mmHg | [1] |
| Purity | ≥99.0% | [1][2] |
| Solubility in Water | Low | [6] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane and toluene | [6] |
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 654-76-2 | [1][3][4][5] |
| IUPAC Name | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | [3][4] |
| Synonyms | 5-Nitro-2-methoxybenzotrifluoride, 4-Nitro-2-(trifluoromethyl)anisole | [3][4] |
| InChI | InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10,11)/h2-4H,1H3 | [3][4][5] |
| InChIKey | KGFADEJSZXEVMC-UHFFFAOYSA-N | [3][4][5] |
| SMILES | COc1ccc(--INVALID-LINK--[O-])cc1C(F)(F)F | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Methoxy-5-nitrobenzotrifluoride.
-
Infrared (IR) Spectrum: The NIST Chemistry WebBook provides IR spectral data which can be used to identify functional groups within the molecule.[4][7][8]
-
Mass Spectrum (Electron Ionization): The mass spectrum of the compound is also available from the NIST Chemistry WebBook, aiding in the determination of its molecular weight and fragmentation pattern.[4][5]
Synthesis and Reactivity
Synthesis
A plausible synthetic route is the nitration of 2-methoxybenzotrifluoride. This reaction would typically involve a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Below is a conceptual workflow for the synthesis.
Caption: A conceptual workflow for the synthesis of 2-Methoxy-5-nitrobenzotrifluoride.
Reactivity
The chemical reactivity of 2-Methoxy-5-nitrobenzotrifluoride is influenced by its functional groups: the methoxy group, the nitro group, and the trifluoromethyl group.[1][6]
-
The nitro group is strongly electron-withdrawing and can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and dyes.[1]
-
The trifluoromethyl group is also strongly electron-withdrawing and can enhance the lipophilicity and metabolic stability of molecules, a desirable feature in drug design.[1]
-
The methoxy group is an electron-donating group.[6]
The interplay of these groups on the benzene ring dictates the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.
Safety and Handling
Proper handling and storage are essential to maintain the integrity and safety of 2-Methoxy-5-nitrobenzotrifluoride.
Hazard Identification
While a specific safety data sheet (SDS) for 2-Methoxy-5-nitrobenzotrifluoride was not found, information for related compounds like 2-Fluoro-5-nitrobenzotrifluoride and 2-Methyl-5-nitrobenzotrifluoride suggests that similar compounds can be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9]
Storage and Handling Recommendations
-
Storage: Store in a cool, dry, well-ventilated area away from heat, open flames, and oxidizing agents.[1][6] The container should be tightly sealed to prevent exposure to moisture and air.[6]
-
Handling: Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[10][11] Ensure adequate ventilation to avoid inhalation of dust or vapors.[10] Wash hands thoroughly after handling.[9][10]
The logical relationship for safe handling practices can be visualized as follows:
Caption: Key considerations for the safe handling and storage of chemical intermediates.
Applications
2-Methoxy-5-nitrobenzotrifluoride is a key intermediate in several industrial applications:
-
Pharmaceuticals: The trifluoromethyl group can improve the metabolic stability and lipophilicity of drug candidates.[1]
-
Agrochemicals: It serves as a building block for various pesticides and herbicides.[1]
-
Dyes: The nitro group can be converted to an amino group, a common step in the synthesis of azo dyes and other colorants.[1][2]
This technical guide provides a foundational understanding of 2-Methoxy-5-nitrobenzotrifluoride for scientific and industrial applications. For detailed experimental procedures and in-depth safety assessments, consulting primary literature and official safety data sheets is strongly recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methoxy-5-nitrobenzotrifluoride (CAS 654-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 5. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 6. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 7. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 8. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride and Its Structural Analogs
Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride. This guide provides a detailed overview of its predicted properties and a comprehensive analysis of its closest structural analogs: 2-Methoxy-5-nitrobenzotrifluoride and 2-Methyl-5-nitrobenzotrifluoride. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a comparative context and a framework for the experimental investigation of this novel compound.
Physicochemical Properties
Quantitative data for the structural analogs of this compound are summarized below. These tables provide a basis for predicting the characteristics of the title compound.
Table 1: Physicochemical Properties of 2-Methoxy-5-nitrobenzotrifluoride (CAS: 654-76-2)
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₃ | [1] |
| Molecular Weight | 221.13 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 79-81 °C | [3][1] |
| Boiling Point | ~267.2 °C at 760 mmHg | [3] |
| Purity | ≥99.0% (Typical) | [3] |
Table 2: Physicochemical Properties of 2-Methyl-5-nitrobenzotrifluoride (CAS: 89976-12-5)
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₂ | [4][5][6] |
| Molecular Weight | 205.13 g/mol | [5][6] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | |
| Melting Point | 38.0 to 42.0 °C | |
| Purity | >98.0% (GC) |
Experimental Protocols
While a specific synthesis protocol for this compound is not available, the synthesis of related nitroaromatic compounds often involves nitration of a suitable precursor. The following is a generalized protocol based on the synthesis of similar molecules, which could be adapted for the synthesis of the title compound.
General Nitration Protocol for a Substituted Benzotrifluoride:
-
Reaction Setup: A solution of the starting material, 2-methoxy-4-methylbenzotrifluoride, is prepared in a suitable solvent such as concentrated sulfuric acid and cooled in an ice bath to 0-5°C.
-
Addition of Nitrating Agent: A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the cooled solution while maintaining the temperature below 10°C.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or hexane) to yield the final product.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound, a process that would be essential for determining the properties of this compound.
References
- 1. 654-76-2 Cas No. | 2-Methoxy-5-nitrobenzotrifluoride | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Methyl-5-nitrobenzotrifluoride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
Technical Guide: An Overview of Methoxy- and Methyl- Substituted Nitrobenzotrifluorides
A Note to the Reader: This technical guide addresses the chemical compound 2-Methoxy-4-methyl-5-nitrobenzotrifluoride . Extensive searches for a registered CAS number and detailed technical data for this specific compound have not yielded conclusive results. A single supplier lists the compound by name but does not provide a CAS number or any associated technical information. This suggests that "this compound" may be a novel or not widely cataloged compound.
Given the limited availability of information on the requested chemical, this guide will provide a comprehensive overview of two closely related and well-documented compounds: 2-Methoxy-5-nitrobenzotrifluoride (CAS: 654-76-2) and 2-Methyl-5-nitrobenzotrifluoride (CAS: 89976-12-5) . These compounds share a similar structural backbone and are relevant as chemical intermediates in various fields of research and development.
This document is intended for researchers, scientists, and professionals in drug development, providing available data on their properties, synthesis, and applications.
2-Methoxy-5-nitrobenzotrifluoride
CAS Number: 654-76-2
Introduction: 2-Methoxy-5-nitrobenzotrifluoride is a substituted aromatic compound containing methoxy, nitro, and trifluoromethyl groups. These functional groups contribute to its reactivity, making it a valuable intermediate in organic synthesis. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability in pharmaceutical applications, while the nitro group can be a precursor for further chemical transformations, such as reduction to an amine group.
Chemical and Physical Properties
The following table summarizes the key quantitative data for 2-Methoxy-5-nitrobenzotrifluoride.
| Property | Value | Source |
| Molecular Formula | C8H6F3NO3 | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
| Melting Point | 79-81 °C | |
| Boiling Point | Approx. 267.2 °C at 760 mmHg | |
| Appearance | White to light yellow crystalline powder | |
| Purity | Typically ≥99.0% |
Synthesis
Applications
2-Methoxy-5-nitrobenzotrifluoride is primarily utilized as a versatile chemical intermediate in several industries:
-
Pharmaceuticals: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).
-
Agrochemicals: This compound is also used in the development of new pesticides and herbicides.
-
Dye Industry: It is a precursor in the synthesis of various colorants, where its chemical structure influences the characteristics of the resulting dyes.[4]
2-Methyl-5-nitrobenzotrifluoride
CAS Number: 89976-12-5
Introduction: 2-Methyl-5-nitrobenzotrifluoride is another substituted benzotrifluoride derivative that is an important intermediate in organic synthesis. Its applications are found in the agrochemical, pharmaceutical, and dyestuff fields.
Chemical and Physical Properties
The following table summarizes the key quantitative data for 2-Methyl-5-nitrobenzotrifluoride.
| Property | Value | Source |
| Molecular Formula | C8H6F3NO2 | [5] |
| Molecular Weight | 205.13 g/mol | [5] |
| Melting Point | 34-35 °C | [5] |
| Boiling Point | 220.46 °C at 760 mmHg | [5] |
| Appearance | Off-white solid | [5] |
| Water Solubility | Slightly soluble | [5] |
| Storage Temp. | 2-8°C under inert gas | [5] |
Synthesis
While detailed, reproducible experimental protocols are scarce in the public domain, the general synthesis of 2-Methyl-5-nitrobenzotrifluoride is understood to be achievable through the nitration of 2-methylbenzotrifluoride. It is important to note that this reaction can produce a mixture of isomers, and purification would be necessary to isolate the desired 2-methyl-5-nitrobenzotrifluoride. A patent describes a multi-step process for a related compound, which involves the nitration of 2-trifluoromethyl benzyl chloride with nitric acid in the presence of sulfuric acid to obtain 2-chloromethyl-5-nitrobenzotrifluoride.[6]
Applications
Similar to its methoxy counterpart, 2-Methyl-5-nitrobenzotrifluoride is a valuable intermediate:
-
Organic Synthesis: It is a raw material for a variety of organic compounds.
-
Pharmaceuticals and Agrochemicals: It is employed in the synthesis of new drugs and agricultural chemicals.
-
Downstream Products: It is a precursor to other chemical intermediates such as 4-Methyl-3-(trifluoromethyl)aniline through the reduction of the nitro group.
Mandatory Visualizations
The request for this technical guide included the creation of diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). A thorough review of the available scientific literature for "2-Methoxy-5-nitrobenzotrifluoride" and "2-Methyl-5-nitrobenzotrifluoride" did not reveal any information regarding their involvement in specific signaling pathways or complex experimental workflows that would be suitable for representation in a DOT graph. The primary role of these compounds, as described in the available literature, is as chemical intermediates in synthetic pathways. Therefore, no diagrams have been generated for this guide.
References
- 1. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 2. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. lookchem.com [lookchem.com]
- 6. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride, a key intermediate in various synthetic applications. This document details a plausible synthetic pathway, experimental protocols, and relevant data, designed to assist researchers in the successful preparation of this compound.
Introduction
This compound is a substituted aromatic compound containing methoxy, methyl, nitro, and trifluoromethyl functional groups. This unique combination of substituents makes it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity in drug candidates, while the nitro group serves as a versatile handle for further chemical transformations.
Synthetic Pathway
The most direct and common method for the synthesis of this compound is through the electrophilic nitration of the precursor, 2-Methoxy-4-methylbenzotrifluoride. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
The regioselectivity of the nitration is directed by the existing substituents on the benzene ring. The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is a weaker activating and ortho-, para-directing group. The trifluoromethyl group is a deactivating and meta-directing group. The interplay of these directing effects will determine the position of the incoming nitro group. In this case, the position para to the strongly activating methoxy group is blocked by the methyl group, and the positions ortho to the methoxy group are sterically hindered. Therefore, the nitration is expected to occur at the position ortho to the methyl group and meta to the trifluoromethyl group, which is also activated by the methoxy group, leading to the desired 5-nitro product.
Experimental Protocol
The following is a detailed experimental protocol for the nitration of 2-Methoxy-4-methylbenzotrifluoride. This procedure is adapted from established methods for the nitration of similar benzotrifluoride derivatives and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Methoxy-4-methylbenzotrifluoride
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%)
-
Methylene Chloride (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared fresh and handled with extreme caution due to its highly corrosive and exothermic nature.
-
Reaction Setup: Charge a round-bottom flask with 2-Methoxy-4-methylbenzotrifluoride and cool it to 0-5 °C in an ice bath with stirring.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material, maintaining the internal temperature between 0 and 10 °C. The addition rate should be controlled to prevent a rapid increase in temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with methylene chloride (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Value |
| Starting Material | 2-Methoxy-4-methylbenzotrifluoride |
| Product | This compound |
| Molecular Formula | C₉H₈F₃NO₃ |
| Molecular Weight | 235.16 g/mol |
| Typical Yield | 75-90% |
| Purity (after purification) | >98% |
| Appearance | Pale yellow solid or oil |
| Reaction Temperature | 0 - 10 °C |
| Reaction Time | 1 - 2 hours |
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the successful introduction of the nitro group at the desired position.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), as well as bands corresponding to the other functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Safety Considerations
-
Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. They should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.
-
The nitration reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Methylene chloride is a volatile and potentially carcinogenic solvent. It should be handled in a well-ventilated area.
-
All waste materials should be disposed of in accordance with institutional and local regulations.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound via electrophilic nitration. By following the outlined experimental protocol and adhering to the necessary safety precautions, researchers can effectively prepare this valuable synthetic intermediate for their research and development needs. The provided data and diagrams serve as a useful reference for planning and executing the synthesis.
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic route and detailed characterization plan for the novel compound, 2-Methoxy-4-methyl-5-nitrobenzotrifluoride. Due to the limited availability of public data on this specific molecule, this document serves as a comprehensive roadmap for its synthesis and structural elucidation. The proposed methodologies are based on established principles of organic synthesis and spectroscopic analysis of structurally related compounds. All quantitative data for analogous compounds are summarized for comparative purposes, and detailed experimental protocols are provided.
Introduction
This compound is a polysubstituted aromatic compound containing several key functional groups: a methoxy group, a methyl group, a nitro group, and a trifluoromethyl group. The unique electronic and steric properties conferred by these substituents suggest potential applications in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the nitro group is a versatile handle for further chemical transformations. This guide provides a theoretical framework for the synthesis and characterization of this target molecule.
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. The key transformation is the nitration of a suitably substituted benzotrifluoride derivative.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the nitration of substituted benzotrifluorides.
Materials:
-
2-Methoxy-4-methylbenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1 equivalent of 2-Methoxy-4-methylbenzotrifluoride to a cooled (0 °C) solution of concentrated sulfuric acid.
-
Nitrating Mixture Preparation: In a separate flask, prepare a nitrating mixture by slowly adding 1.1 equivalents of fuming nitric acid to a cooled (0 °C) amount of concentrated sulfuric acid.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of the starting material while maintaining the temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound isomer.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the purified product in deuterated chloroform (CDCl₃). Record the spectrum to determine the chemical shifts and coupling constants of the aromatic and methyl/methoxy protons.
-
¹³C NMR: Record the spectrum in CDCl₃ to identify the number of unique carbon environments.
-
¹⁹F NMR: Record the spectrum to confirm the presence and chemical environment of the trifluoromethyl group.
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass of the molecule and confirm its elemental composition.
Infrared (IR) Spectroscopy:
-
Record the IR spectrum to identify characteristic vibrational frequencies of the functional groups, particularly the nitro group (typically strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹) and the C-F bonds of the trifluoromethyl group.
Predicted and Comparative Data
Due to the absence of experimental data for the target compound, this section provides predicted spectroscopic data based on known substituent effects and data from analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (at C3) | 7.8 - 8.0 | s |
| Aromatic H (at C6) | 7.0 - 7.2 | s |
| Methoxy (-OCH₃) | 3.9 - 4.1 | s |
| Methyl (-CH₃) | 2.3 - 2.5 | s |
Table 2: Key IR Absorptions for Related Nitroaromatic Compounds
| Functional Group | Wavenumber (cm⁻¹) | Reference Compound |
| Asymmetric NO₂ stretch | ~1525 | 2-Methoxy-5-nitrobenzotrifluoride |
| Symmetric NO₂ stretch | ~1350 | 2-Methoxy-5-nitrobenzotrifluoride |
| C-F stretch | 1100-1300 | 2-Methoxy-5-nitrobenzotrifluoride |
Diagram 2: Logical Relationship for Spectroscopic Characterization
Caption: Logical flow for the structural confirmation of the synthesized compound.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. The proposed experimental protocols are based on well-established chemical principles and data from analogous structures. Successful execution of this plan will yield the target compound and provide a full suite of spectroscopic data to confirm its molecular structure, paving the way for its evaluation in various scientific and industrial applications. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described herein.
Spectral Data for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride: An In-depth Technical Guide
A comprehensive search for publicly available spectral data (NMR, IR, and Mass Spectrometry) for the compound 2-Methoxy-4-methyl-5-nitrobenzotrifluoride has been conducted. Unfortunately, no experimental spectral data or detailed synthesis and characterization reports for this specific molecule could be located in the public domain.
The following guide provides a general framework and standardized methodologies for the spectral analysis of a novel organic compound, which would be applicable to this compound should a sample become available.
General Workflow for Spectral Data Acquisition and Analysis
The process of characterizing a new chemical entity like this compound involves a systematic workflow. This ensures that high-quality, reproducible data is obtained to elucidate and confirm the molecular structure.
Hypothetical Spectral Data Summary
While no experimental data is available, the following tables are structured to present the expected data types for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ¹H | CDCl₃ | - | - | - | - | Aromatic-H |
| - | - | - | - | OCH₃ | ||
| - | - | - | - | Ar-CH₃ | ||
| ¹³C | CDCl₃ | - | - | - | - | C-CF₃ |
| - | - | - | - | C-NO₂ | ||
| - | - | - | - | C-OCH₃ | ||
| - | - | - | - | C-CH₃ | ||
| - | - | - | - | Aromatic Carbons | ||
| - | - | - | - | OCH₃ | ||
| - | - | - | - | Ar-CH₃ | ||
| ¹⁹F | CDCl₃ | - | - | - | - | -CF₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-3100 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1520-1560 | Strong | N-O asymmetric stretch (nitro group) |
| ~1340-1380 | Strong | N-O symmetric stretch (nitro group) |
| ~1200-1300 | Strong | C-O stretch (methoxy) |
| ~1100-1250 | Strong | C-F stretch (trifluoromethyl group) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| [M]⁺ | - | Molecular Ion |
| [M-CH₃]⁺ | - | Loss of methyl group |
| [M-NO₂]⁺ | - | Loss of nitro group |
| [M-CF₃]⁺ | - | Loss of trifluoromethyl group |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the purified compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., chloroform-d, 0.5-0.7 mL) in a 5 mm NMR tube.[1][2] ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum would be obtained using an FT-IR spectrometer.[4][5][6] For a solid sample, a small amount would be finely ground with potassium bromide (KBr) and pressed into a thin pellet.[4][7] Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.[4] The spectrum would typically be recorded over a range of 4000-400 cm⁻¹.[5]
Mass Spectrometry (MS)
The mass spectrum would be acquired using a mass spectrometer, with electron ionization (EI) being a common method for small organic molecules.[8][9][10] The sample would be introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam to generate charged ions and fragment ions.[8][9] These ions are then separated based on their mass-to-charge (m/z) ratio.[8][10][11] High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. inchemistry.acs.org [inchemistry.acs.org]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. mse.washington.edu [mse.washington.edu]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
- 11. fiveable.me [fiveable.me]
Solubility of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride, a key intermediate in various synthetic pathways. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected solubility characteristics based on the behavior of structurally similar molecules. Furthermore, it outlines a detailed experimental protocol for determining the solubility of this and similar compounds in organic solvents, offering a practical framework for researchers in the field.
Introduction
This compound (CAS No. 933673-45-1) is a substituted nitroaromatic compound. Its molecular structure, featuring a trifluoromethyl group, a nitro group, a methoxy group, and a methyl group on a benzene ring, suggests a complex interplay of intermolecular forces that govern its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification, and formulation development.
Expected Solubility Profile
While specific quantitative data is not available, the solubility of this compound can be inferred from the general principles of "like dissolves like" and the known solubility of related compounds. The presence of both polar (nitro, methoxy) and non-polar (trifluoromethyl, methyl, benzene ring) moieties indicates that its solubility will be highly dependent on the nature of the solvent.
Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nitro and methoxy groups can interact favorably with the polar aprotic solvent molecules. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The compound can act as a hydrogen bond acceptor (via the oxygen atoms in the nitro and methoxy groups) with the hydroxyl group of the alcohol. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |
| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with some polarity.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors and have a moderate polarity suitable for dissolving this compound.[1] |
| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. |
| Non-polar | Hexane, Cyclohexane | Low | The significant polarity introduced by the nitro and methoxy groups will limit solubility in non-polar aliphatic solvents. |
| Water | Very Low | The large non-polar trifluoromethyl and aromatic components of the molecule are expected to make it poorly soluble in water.[1] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent. The shake-flask method is a widely recognized and reliable technique for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (chemically compatible with the solvent)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.
-
For finely dispersed solids, centrifuge the vials to achieve a clear separation of the solid and liquid phases.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the solute.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S = C × DF Where:
-
C is the concentration of the diluted solution determined from the analytical method.
-
DF is the dilution factor.
-
-
Analytical Method Development
A crucial aspect of this protocol is the development of a reliable analytical method to quantify the concentration of this compound. This typically involves:
-
HPLC Method:
-
Selecting an appropriate column and mobile phase.
-
Determining the optimal detection wavelength.
-
Establishing a calibration curve with known concentrations of the compound.
-
-
UV-Vis Spectrophotometry Method:
-
Determining the wavelength of maximum absorbance (λmax).
-
Creating a calibration curve by measuring the absorbance of a series of standard solutions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently documented in the public domain, its molecular structure allows for informed predictions of its solubility behavior. It is anticipated to be highly soluble in polar aprotic and chlorinated solvents, with moderate to high solubility in polar protic solvents and ethers, and low solubility in non-polar aliphatic hydrocarbons. For researchers requiring precise solubility data, the provided experimental protocol offers a robust methodology for its determination. This guide serves as a valuable resource for scientists and professionals in drug development and chemical synthesis, enabling them to make educated decisions regarding solvent selection and process optimization for this compound.
References
stability and storage conditions for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
Disclaimer: Initial searches for "2-Methoxy-4-methyl-5-nitrobenzotrifluoride" did not yield any specific results. The following technical guide is for the closely related compound, 2-Methoxy-5-nitrobenzotrifluoride (CAS No. 654-76-2) , and is intended to provide a relevant framework for researchers, scientists, and drug development professionals. The stability and storage conditions outlined below are based on available data for this analog and should be considered as a starting point for handling structurally similar molecules.
This guide provides a comprehensive overview of the stability profile and recommended storage conditions for 2-Methoxy-5-nitrobenzotrifluoride, a versatile intermediate in the pharmaceutical, agrochemical, and dye industries. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and prolonging its shelf-life.
Physicochemical and Stability Data
Proper storage and handling are paramount to preserving the chemical fidelity of 2-Methoxy-5-nitrobenzotrifluoride. The compound is generally stable under normal conditions but can be reactive towards certain substances.[1] The following table summarizes key physicochemical properties and stability information.
| Parameter | Value | Source |
| Molecular Formula | C8H6F3NO3 | [2][3] |
| Molecular Weight | 221.13 g/mol | [1][2] |
| Appearance | White to light yellow crystal powder | [2] |
| Melting Point | 79-81°C | [2] |
| Boiling Point | ~267.2°C at 760 mmHg | [2] |
| Purity | ≥99.0% | [2] |
| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [1] |
| Chemical Stability | Stable under recommended storage conditions.[1][4] May react with strong oxidizing or reducing agents, strong acids, and strong bases.[1][5] |
Recommended Storage and Handling Workflow
To ensure the long-term stability of 2-Methoxy-5-nitrobenzotrifluoride, a systematic approach to storage and handling is essential. The following diagram outlines the recommended workflow from receiving the compound to its long-term storage.
Caption: Recommended workflow for handling and storage of 2-Methoxy-5-nitrobenzotrifluoride.
Experimental Protocols
Protocol: Accelerated Stability Study
Objective: To assess the stability of 2-Methoxy-5-nitrobenzotrifluoride under elevated temperature and humidity conditions to predict its long-term shelf life.
Methodology:
-
Sample Preparation: Accurately weigh samples of 2-Methoxy-5-nitrobenzotrifluoride into individual, inert containers (e.g., amber glass vials with Teflon-lined caps).
-
Initial Analysis (T=0): At the start of the study, analyze a set of samples for initial purity (e.g., using High-Performance Liquid Chromatography - HPLC), appearance, and any other relevant physical or chemical properties.
-
Storage Conditions: Place the remaining samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).
-
Time Points: Withdraw samples at predetermined time points (e.g., 1, 3, and 6 months).
-
Sample Analysis: At each time point, analyze the samples for the same parameters as the initial analysis.
-
Data Evaluation: Compare the results at each time point to the initial data to identify any significant changes in purity or physical appearance, which would indicate degradation.
Degradation Pathways and Incompatibilities
The chemical structure of 2-Methoxy-5-nitrobenzotrifluoride, with its electron-withdrawing nitro and trifluoromethyl groups, suggests potential degradation pathways. The nitro group can be susceptible to reduction, while the aromatic ether linkage could be cleaved under harsh acidic or basic conditions.
To prevent degradation, it is crucial to avoid storing 2-Methoxy-5-nitrobenzotrifluoride with incompatible materials. These include:
-
Strong Oxidizing Agents: May lead to vigorous reactions.[1][5]
-
Strong Reducing Agents: Can reduce the nitro group.[1]
-
Strong Acids and Bases: May catalyze hydrolysis or other degradation reactions.[5]
-
Heat and Direct Sunlight: Should be avoided to prevent thermal and photodegradation.[1][2]
-
Moisture: Keep containers tightly sealed to prevent moisture absorption, which could lead to chemical degradation.[1][2]
By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of 2-Methoxy-5-nitrobenzotrifluoride for their scientific endeavors.
References
An In-depth Technical Guide to the Potential Applications of 2-Substituted-5-nitrobenzotrifluorides in Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the potential research applications of two key chemical intermediates: 2-Methoxy-5-nitrobenzotrifluoride and 2-Methyl-5-nitrobenzotrifluoride. Due to the specificity of the user's request for "2-Methoxy-4-methyl-5-nitrobenzotrifluoride," which appears to be a conflation of two distinct structures, this guide addresses both related compounds individually. It covers their roles as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The guide includes detailed physicochemical properties, experimental protocols for key transformations, and quantitative data on reaction yields and the biological activity of derived compounds. Visualizations of synthetic pathways are provided to aid in understanding their application in research and development.
Part 1: 2-Methoxy-5-nitrobenzotrifluoride
Introduction
2-Methoxy-5-nitrobenzotrifluoride is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. Its trifluoromethyl group enhances the metabolic stability and lipophilicity of target molecules, while the nitro and methoxy groups offer versatile handles for further chemical modifications. The primary research application of this compound is its conversion to 2-methoxy-5-aminobenzotrifluoride, a key precursor for various bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methoxy-5-nitrobenzotrifluoride is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 654-76-2 | [1] |
| Molecular Formula | C₈H₆F₃NO₃ | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 79-81 °C | [3] |
| Boiling Point | ~267.2 °C at 760 mmHg | [3] |
| Purity | ≥99.0% | [2] |
Key Synthetic Transformations and Experimental Protocols
The most significant research application of 2-Methoxy-5-nitrobenzotrifluoride is its reduction to 2-methoxy-5-aminobenzotrifluoride. This aniline derivative can then be used in a variety of coupling reactions to form more complex molecules.
This protocol describes a standard catalytic hydrogenation procedure for the reduction of the nitro group.
Materials:
-
2-Methoxy-5-nitrobenzotrifluoride
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 2-Methoxy-5-nitrobenzotrifluoride in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure all product is collected.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-methoxy-5-aminobenzotrifluoride.
Potential Research Applications of Downstream Products
While specific drug candidates derived directly from 2-Methoxy-5-nitrobenzotrifluoride are not extensively documented in publicly available literature, its amino derivative is a valuable building block. Trifluoromethyl- and methoxy-substituted anilines are common precursors in the synthesis of kinase inhibitors and other therapeutic agents.[4][5] For instance, similar aniline structures are utilized in the development of inhibitors for signaling pathways crucial in cancer progression.
Visualization of Synthetic Pathway
The following diagram illustrates the key synthetic transformation of 2-Methoxy-5-nitrobenzotrifluoride into a versatile aniline intermediate.
Part 2: 2-Methyl-5-nitrobenzotrifluoride
Introduction
2-Methyl-5-nitrobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[6] The presence of the methyl, nitro, and trifluoromethyl groups on the benzene ring provides multiple reaction sites for the construction of complex molecules. A significant application of this compound is in the synthesis of precursors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical class of anti-cancer agents.[5][7]
Physicochemical Properties
Table 2 summarizes the key physicochemical properties of 2-Methyl-5-nitrobenzotrifluoride.
| Property | Value | Reference(s) |
| CAS Number | 89976-12-5 | [8] |
| Molecular Formula | C₈H₆F₃NO₂ | [8] |
| Molecular Weight | 205.13 g/mol | [8] |
| Appearance | Off-white solid | [8] |
| Melting Point | 34-35 °C | [9] |
| Boiling Point | 220.5 °C at 760 mmHg | [8] |
Key Synthetic Transformations and Experimental Protocols
A crucial application of 2-Methyl-5-nitrobenzotrifluoride is its use in the synthesis of 2-methyl-5-aminobenzotrifluoride, a precursor for various bioactive compounds, including VEGFR-2 inhibitors. A multi-step synthesis to obtain this amino derivative from 2-trifluoromethylbenzaldehyde has been patented, with 2-chloromethyl-5-nitrobenzotrifluoride as a key intermediate.
This protocol is adapted from a patented multi-step synthesis.[10]
Step 1: Nitration of 2-Trifluoromethylbenzyl Chloride to 2-Chloromethyl-5-nitrobenzotrifluoride
-
Reactants: 2-Trifluoromethylbenzyl chloride, Nitric acid, Sulfuric acid.
-
Procedure: 2-Trifluoromethylbenzyl chloride is added to a mixture of sulfuric acid and nitric acid at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, followed by extraction and purification to yield 2-chloromethyl-5-nitrobenzotrifluoride. The reported yield for this step is approximately 98%.[10]
Step 2: Hydrogenation of 2-Chloromethyl-5-nitrobenzotrifluoride to 2-Methyl-5-aminobenzotrifluoride
-
Reactants: 2-Chloromethyl-5-nitrobenzotrifluoride, Hydrogen gas, Catalyst (e.g., Pd/C).
-
Procedure: The 2-chloromethyl-5-nitrobenzotrifluoride is subjected to catalytic hydrogenation. This single step achieves both the reduction of the nitro group to an amine and the hydrogenolysis of the chloromethyl group to a methyl group. The reaction is typically carried out in a suitable solvent under hydrogen pressure. The final product, 2-methyl-5-aminobenzotrifluoride, is obtained after filtration of the catalyst and removal of the solvent. Yields for this transformation can be up to 85%.[10]
Research Applications and Quantitative Data of Downstream Products
The primary amino group of 2-methyl-5-aminobenzotrifluoride serves as a key attachment point for building larger, biologically active molecules. For example, it is a precursor in the synthesis of novel VEGFR-2 inhibitors.
VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[7] Inhibitors of VEGFR-2 can block this process and are therefore valuable anti-cancer drugs. The trifluoromethylphenyl moiety derived from 2-methyl-5-aminobenzotrifluoride is a common feature in many potent VEGFR-2 inhibitors.
Table 3 presents the biological activity of a representative VEGFR-2 inhibitor synthesized using a derivative of 2-methyl-5-aminobenzotrifluoride.
| Compound | Target | IC₅₀ | Cell Line | Reference(s) |
| Nicotinamide-based derivative | VEGFR-2 | 60.83 nM | - | [11] |
| HCT-116 | 9.3 µM | Colon Cancer | [11] | |
| HepG-2 | 7.8 µM | Liver Cancer | [11] |
Visualization of Synthetic Pathway and Mechanism of Action
The following diagrams illustrate the synthetic workflow from 2-methyl-5-nitrobenzotrifluoride to a VEGFR-2 inhibitor and the general mechanism of action of such inhibitors.
Conclusion
Both 2-Methoxy-5-nitrobenzotrifluoride and 2-Methyl-5-nitrobenzotrifluoride are highly valuable intermediates in chemical research, particularly for the development of new pharmaceuticals. Their utility stems from the presence of the trifluoromethyl group, which can impart desirable pharmacokinetic properties to the final products, and the versatile nitro group, which can be readily converted to an amine for further synthetic elaborations. The detailed protocols and data presented in this guide highlight their potential for the synthesis of a wide range of bioactive molecules, including potent anti-cancer agents like VEGFR-2 inhibitors. This underscores the importance of these building blocks for researchers and professionals in the field of drug discovery and development.
References
- 1. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. CN101337892A - Method for preparing 2-brom-5-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 10. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google Patents [patents.google.com]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling Precautions for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride: An In-depth Technical Guide
This technical guide is intended for researchers, scientists, and drug development professionals, providing a framework for the safe handling, storage, and disposal of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride.
Hazard Identification and Classification
Due to the presence of nitroaromatic and trifluoromethyl moieties, this compound should be treated as a hazardous substance. Based on data for analogous compounds, the potential hazards are summarized below.
| Hazard Class | Anticipated Hazards | Primary Routes of Exposure | Target Organs (Anticipated) |
| Acute Toxicity | Potentially toxic if swallowed, inhaled, or in contact with skin. Aromatic nitro compounds can cause methemoglobinemia, leading to cyanosis. | Inhalation, Skin Absorption, Ingestion, Eye Contact | Blood (methemoglobinemia), Central Nervous System, Liver, Kidneys |
| Skin Corrosion/ Irritation | Expected to be a skin irritant.[1][2] | Skin Contact | Skin |
| Serious Eye Damage/ Irritation | Expected to cause serious eye irritation.[1][2] | Eye Contact | Eyes |
| Respiratory Sensitization | May cause respiratory irritation.[2] | Inhalation | Respiratory System |
| Carcinogenicity/ Mutagenicity | Data not available. Some nitroaromatic compounds are suspected carcinogens. | Inhalation, Skin Absorption, Ingestion | Not specified |
| Explosive Properties | Aromatic nitro compounds can be explosive, particularly with heat, shock, or friction.[3] | Not applicable | Not applicable |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face.[4] |
| Hands | Butyl or Nitrile Gloves (Double Gloving Recommended) | Butyl rubber gloves are recommended for handling nitro compounds.[5] Nitrile gloves offer good general chemical resistance. Double gloving provides an extra barrier. Always inspect gloves before use and replace them immediately if contaminated or damaged.[6] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material such as Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. Avoid synthetic fabrics that can melt or burn easily.[6] |
| Respiratory | NIOSH-approved Respirator (if required) | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.[4][7] |
| Feet | Closed-toe, Chemical-Resistant Shoes | Protects feet from spills. |
Engineering Controls
Proper engineering controls are the primary line of defense to minimize exposure.
| Control | Specification |
| Ventilation | All work with this compound must be performed in a properly functioning and certified chemical fume hood. |
| Safety Equipment | A safety shower and eyewash station must be readily accessible in the immediate work area.[4] |
Experimental Protocols: Safe Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Preparation and Weighing
-
Pre-Experiment Checklist:
-
Confirm the availability and functionality of all required PPE and engineering controls.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the experimental protocol and identify all potential hazards.
-
-
Weighing:
-
Conduct all weighing operations within a chemical fume hood to contain any dust.
-
Use a disposable weigh boat to avoid contamination of balances.
-
Handle with non-sparking tools.
-
Dissolution and Reaction
-
Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly secured. If heating is required, use a controlled heating mantle and monitor the reaction temperature closely. Avoid open flames.
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area at the end of the procedure. Decontaminate any equipment that has come into contact with the chemical.
-
PPE Removal: Remove PPE carefully to avoid self-contamination, removing gloves last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Storage and Disposal
Storage
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]
-
Store away from incompatible materials such as strong oxidizing and reducing agents.[8]
Disposal
-
All waste contaminated with this compound (e.g., gloves, weigh boats, filter paper) must be disposed of as hazardous waste.
-
Collect liquid waste containing this compound in a separate, labeled, and sealed waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly.
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Visualizations
References
- 1. 654-76-2 Cas No. | 2-Methoxy-5-nitrobenzotrifluoride | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 9. aksci.com [aksci.com]
Navigating the Acquisition of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride: A Technical Guide for Researchers
Commercial Unavailability and the Custom Synthesis Solution
Initial investigations reveal that 2-Methoxy-4-methyl-5-nitrobenzotrifluoride is not listed as a stock item in the catalogs of major chemical suppliers. While the name appears on the website of 2a biotech, the lack of a CAS number, chemical structure, or any associated technical data prevents confirmation of its identity and availability. Consequently, researchers requiring this specific molecule must turn to custom synthesis services.
Several chemical manufacturing companies specialize in the production of fluorinated and nitroaromatic compounds on a contractual basis. These organizations possess the expertise and infrastructure to synthesize novel molecules tailored to a client's specific requirements.
Table 1: Potential Custom Synthesis Providers
| Company | Specialization | Key Services |
| BOC Sciences | Fluorine Chemistry | Custom synthesis, compound screening, process optimization, handling of F2, SF4, and HF. |
| UORSY | Chemical Synthesis | Building blocks, scaffolds, intermediates (gram to kg scale), high-pressure hydrogenation, fluorination. |
| Aceschem | Custom Synthesis | Fine chemicals, intermediates, novel scaffolds, optically active compounds, expertise in fluorination. |
| SynQuest Labs, Inc. | Fluorinated Chemicals | Custom synthesis, manufacturing from milligrams to pilot-scale, handling of hazardous materials. |
| Morita Chemical Industries | Inorganic Fluorine Compounds | Custom synthesis from gram to industrial scale, fluorination process commissioning. |
The Custom Synthesis Workflow
Engaging a custom synthesis provider typically follows a structured process designed to ensure clarity, confidentiality, and quality. Researchers should be prepared to provide detailed specifications for the target compound.
Key Steps in a Custom Synthesis Project:
-
Initial Inquiry and Confidentiality Agreement: The process begins with the researcher contacting the supplier with the chemical name, structure, desired quantity, and required purity. A Confidentiality Disclosure Agreement (CDA) is often signed to protect intellectual property.
-
Feasibility Assessment and Quotation: The supplier's chemists evaluate the synthetic route's viability and provide a detailed quotation, including estimated cost, timeline, and deliverables.
-
Project Initiation: Upon acceptance of the quote and issuance of a purchase order, the synthesis project commences.
-
Synthesis and Progress Updates: The synthesis is carried out by experienced chemists, with regular progress reports provided to the client.
-
Purification and Quality Control: The final product is purified to meet the client's specifications. Rigorous quality control is performed using techniques such as NMR, HPLC, and Mass Spectrometry to confirm the structure and purity.
-
Final Report and Delivery: A comprehensive Certificate of Analysis (CoA) and a final report detailing the synthesis are provided with the shipped compound.
Proposed Synthetic Pathway
While the exact synthetic route would be optimized by the chosen supplier, a plausible pathway for the synthesis of this compound can be proposed based on established organic chemistry principles for aromatic substitution. A potential starting material is 2-Methoxy-4-methylbenzotrifluoride.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride and its derivatives. Due to the absence of a direct, published synthesis protocol for the target compound, a plausible multi-step synthetic pathway is proposed based on established organic chemistry principles and analogous reactions reported in the literature. This document includes detailed experimental protocols for each proposed step, a summary of quantitative data from related syntheses, and visualizations of the synthetic workflow and potential applications.
Introduction
This compound is a substituted nitroaromatic compound containing a trifluoromethyl group. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl moiety, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. Nitroaromatic compounds are versatile intermediates in organic synthesis, readily convertible to amines, which are precursors to a wide range of pharmaceuticals, agrochemicals, and dyes.
This document outlines a hypothetical, yet chemically sound, multi-step synthesis for this compound, starting from commercially available precursors. The protocols provided are detailed to be readily adaptable in a laboratory setting.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a three-step process starting from 4-methyl-3-nitroanisole:
-
Reduction of the nitro group: The nitro group of 4-methyl-3-nitroanisole is reduced to an amine to yield 2-methoxy-4-methylaniline.
-
Diazotization and Sandmeyer-type reaction: The resulting aniline is diazotized and subsequently converted to the corresponding benzotrifluoride via a Sandmeyer-type reaction.
-
Nitration: The final step involves the nitration of the trifluoromethylated intermediate to introduce the nitro group at the desired position, yielding this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-4-methylaniline from 4-Methyl-3-nitroanisole
This protocol is adapted from the reduction of similar nitroanisole compounds.
Materials:
-
4-Methyl-3-nitroanisole
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Buchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-methyl-3-nitroanisole (1.0 eq) in methanol.
-
Carefully add 10% Palladium on carbon catalyst (typically 1-5 mol %).
-
Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 2-methoxy-4-methylaniline.
-
The crude product can be purified by distillation or recrystallization if necessary.
Protocol 2: Synthesis of 2-Methoxy-4-methylbenzotrifluoride via Diazotization and Trifluoromethylation
This protocol describes a Sandmeyer-type reaction for the conversion of the aniline to a benzotrifluoride. This is a challenging transformation and requires careful control of reaction conditions.
Materials:
-
2-Methoxy-4-methylaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) iodide
-
Trifluoromethyl iodide or a suitable trifluoromethylating agent (e.g., Ruppert-Prakash reagent)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methoxy-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be confirmed by a starch-iodide paper test for excess nitrous acid.
-
-
Trifluoromethylation (Sandmeyer-type reaction):
-
In a separate reaction vessel, prepare a solution or suspension of the trifluoromethylating agent and copper(I) iodide in an anhydrous solvent under an inert atmosphere.
-
Slowly add the cold diazonium salt solution to the trifluoromethylation mixture, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Monitor the reaction by GC or TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
-
Protocol 3: Nitration of 2-Methoxy-4-methylbenzotrifluoride
This protocol is based on the general procedure for the nitration of substituted benzotrifluorides.
Materials:
-
2-Methoxy-4-methylbenzotrifluoride
-
Concentrated nitric acid (fuming or >90%)
-
Concentrated sulfuric acid
-
Ice-salt bath
-
Dichloromethane or other suitable solvent
-
Sodium carbonate solution (aqueous)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-Methoxy-4-methylbenzotrifluoride (1.0 eq) to the cold sulfuric acid with stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1-1.5 eq) to concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the benzotrifluoride in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for a specified time (e.g., 1-3 hours), monitoring the progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium carbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
Quantitative Data from Analogous Reactions
The following tables summarize quantitative data from nitration reactions of substituted benzotrifluorides found in the literature. This data can serve as a reference for optimizing the synthesis of this compound.
Table 1: Nitration of 3-Methylbenzotrifluoride
| Molar Ratio (HNO₃:Substrate) | Temperature (°C) | Reaction Time | Isomer Distribution (2-nitro : 4-nitro : 6-nitro) | Reference |
| 6.4 : 1 | -22 to -16 | 2.25 h | 43% : 31% : 24% | Patent EP0129528B1 |
| 3.3 : 1 | -5 to 10 | 2 h | 44.2% : 24.5% : 31.1% | Patent EP0129528B1 |
Table 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
| Nitrating Agent | Temperature (°C) | Reaction Time | Yield | Reference |
| Fuming HNO₃ in H₂SO₄ | 0-5 | 1-2 h | 78.3% | Patent US20170298018A1 |
Visualizations
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Drug Discovery
Caption: Role of substituted nitrobenzotrifluorides in drug discovery workflows.
Disclaimer
The synthetic protocols described herein are based on analogous reactions and established chemical principles. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions for the specific synthesis of this compound. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key applications of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride, a versatile intermediate in organic synthesis. This document offers detailed protocols for its preparation and subsequent transformations, highlighting its utility in the development of bioactive molecules and functional dyes.
Introduction
This compound is a substituted nitroaromatic compound featuring a trifluoromethyl group, a methoxy group, and a nitro functionality on a benzene ring. This unique combination of electron-withdrawing and electron-donating groups imparts distinct reactivity, making it a valuable building block in medicinal chemistry and materials science. The nitro group can be readily reduced to an amine, providing a key handle for further functionalization, while the trifluoromethyl group often enhances the metabolic stability and lipophilicity of target molecules.
Physical and Chemical Properties
A summary of the key physical and chemical properties of related compounds is presented in the table below. Specific data for this compound is limited, and the provided information is based on structurally similar compounds.
| Property | Value (for related compounds) | Reference |
| Molecular Formula | C9H8F3NO3 | N/A |
| Molecular Weight | 235.16 g/mol | N/A |
| Appearance | Yellowish solid/oil | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Soluble in common organic solvents | N/A |
Key Synthetic Applications
The primary synthetic utility of this compound lies in its role as a precursor to the corresponding aniline, 2-Amino-4-methyl-5-methoxybenzotrifluoride. This transformation opens up a wide range of synthetic possibilities, including the synthesis of azo dyes and other complex heterocyclic structures with potential biological activity.
Experimental Protocols
1. Synthesis of this compound (General Procedure)
Materials:
-
3-Methoxy-4-methylbenzotrifluoride
-
Concentrated Nitric Acid (98%)
-
Concentrated Sulfuric Acid (98%)
-
Methylene Chloride (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared, cool it to -5 to 0 °C.
-
Slowly add 3-Methoxy-4-methylbenzotrifluoride dropwise to the nitrating mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with methylene chloride (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel.
Expected Outcome: A mixture of nitro isomers may be obtained, with the desired this compound being one of the major products. The regioselectivity will be influenced by the directing effects of the methoxy and methyl groups.
2. Catalytic Reduction to 2-Amino-4-methyl-5-methoxybenzotrifluoride
The reduction of the nitro group to an amine is a crucial transformation. A highly efficient method involves catalytic hydrogenation using palladium on carbon (Pd/C). This protocol is adapted from the reduction of a structurally similar compound, 4-methoxy-3-nitrobenzotrifluoride.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound in methanol in a suitable hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 2-Amino-4-methyl-5-methoxybenzotrifluoride.
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Yield | Reference |
| 4-methoxy-3-nitrobenzotrifluoride | 2-methoxy-5-(trifluoromethyl)aniline | 10% Pd/C | Methanol | 99% | N/A |
3. Synthesis of Azo Dyes
The resulting 2-Amino-4-methyl-5-methoxybenzotrifluoride can be utilized in the synthesis of azo dyes, which have applications in textiles and as biological stains. The following is a general two-step protocol involving diazotization of the aniline followed by coupling with a suitable aromatic partner.
Step 1: Diazotization of 2-Amino-4-methyl-5-methoxybenzotrifluoride
Materials:
-
2-Amino-4-methyl-5-methoxybenzotrifluoride
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
Suspend or dissolve 2-Amino-4-methyl-5-methoxybenzotrifluoride in a mixture of concentrated acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
Materials:
-
Diazonium salt solution from Step 1
-
Coupling agent (e.g., β-naphthol, N,N-dimethylaniline)
-
Sodium Hydroxide (for phenolic couplers) or Sodium Acetate (for amine couplers)
-
Appropriate solvent (e.g., water, ethanol)
Procedure:
-
Dissolve the coupling agent in a suitable solvent. For phenolic couplers like β-naphthol, dissolve in an aqueous sodium hydroxide solution. For amine couplers, dissolve in a weakly acidic solution.
-
Cool the solution of the coupling agent to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
The azo dye will precipitate out of the solution.
-
Collect the solid dye by filtration, wash with cold water, and dry.
Signaling Pathways and Experimental Workflows
Diagram 1: Synthesis of 2-Amino-4-methyl-5-methoxybenzotrifluoride
Caption: Synthetic pathway from the starting material to the key amine intermediate.
Diagram 2: Application in Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes from the amine intermediate.
Conclusion
This compound serves as a valuable and reactive intermediate in organic synthesis. Its facile conversion to the corresponding aniline provides a versatile platform for the synthesis of a variety of downstream products, including azo dyes and potentially novel pharmaceutical candidates. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic utility of this compound. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
reaction mechanisms involving 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
A Note to the Reader: The following application notes and protocols focus on the reaction mechanisms of 2-Methoxy-5-nitrobenzotrifluoride . Due to a lack of specific published data on 2-Methoxy-4-methyl-5-nitrobenzotrifluoride, this closely related analogue has been used as a representative compound. The functional groups present are highly similar, and thus the reaction mechanisms and protocols provided are expected to be directly applicable or require only minor modifications.
Introduction
2-Methoxy-5-nitrobenzotrifluoride is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its chemical structure, featuring an electron-deficient aromatic ring substituted with a nitro group, a methoxy group, and a trifluoromethyl group, allows for a variety of chemical transformations. This document provides detailed information on the primary reaction mechanisms involving this compound, with a focus on the reduction of the nitro group and a discussion of nucleophilic aromatic substitution (SNAr).
Physicochemical Data
A summary of the key physical and chemical properties of 2-Methoxy-5-nitrobenzotrifluoride and its primary reduction product, 2-Methoxy-5-aminobenzotrifluoride, is provided below.
| Property | 2-Methoxy-5-nitrobenzotrifluoride | 2-Methoxy-5-aminobenzotrifluoride |
| Molecular Formula | C₈H₆F₃NO₃ | C₈H₈F₃NO |
| Molecular Weight | 221.13 g/mol [1] | 191.15 g/mol |
| CAS Number | 654-76-2[1] | 349-65-5 |
| Appearance | Solid | Not specified |
| Melting Point | Not specified | 58-60 °C |
| Boiling Point | Not specified | Not specified |
| Solubility | Soluble in common organic solvents | Not specified |
Key Reaction Mechanisms
Reduction of the Nitro Group
The most common and synthetically useful reaction involving 2-Methoxy-5-nitrobenzotrifluoride is the reduction of the nitro group to an amine, yielding 2-Methoxy-5-aminobenzotrifluoride. This transformation is a cornerstone in the synthesis of more complex molecules, as the resulting aniline derivative is a versatile building block. The most prevalent method for this reduction is catalytic hydrogenation.
Reaction Scheme:
Caption: Catalytic hydrogenation of 2-Methoxy-5-nitrobenzotrifluoride.
Mechanism Overview:
Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), to facilitate the addition of hydrogen gas (H₂) across the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. This method is highly efficient and selective, often providing near-quantitative yields of the desired product under mild conditions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of strong electron-withdrawing groups (nitro and trifluoromethyl) on the aromatic ring makes 2-Methoxy-5-nitrobenzotrifluoride a potential substrate for nucleophilic aromatic substitution (SNAr).[2][3] In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.
While the methoxy group is not a traditional leaving group, under certain conditions, or if a better leaving group were present at another position, SNAr could be a viable pathway. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the point of nucleophilic attack.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
Protocol for the Reduction of 2-Methoxy-5-nitrobenzotrifluoride
This protocol is adapted from a procedure for a structurally similar compound and is expected to provide a high yield of 2-Methoxy-5-aminobenzotrifluoride.
Materials:
-
2-Methoxy-5-nitrobenzotrifluoride
-
Methanol (reagent grade)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve 2-Methoxy-5-nitrobenzotrifluoride in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-Methoxy-5-aminobenzotrifluoride, can be further purified by recrystallization or column chromatography if necessary.
Expected Results:
This procedure is anticipated to yield 2-Methoxy-5-aminobenzotrifluoride in high purity and yield (>95%).
Data Presentation
Reaction Parameters for Nitro Group Reduction
| Parameter | Value |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Methanol |
| Hydrogen Pressure | 1-4 atm |
| Temperature | Room Temperature |
| Typical Reaction Time | 2-6 hours |
| Typical Yield | >95% |
Spectroscopic Data
| Compound | 1H NMR Data | 13C NMR Data | Mass Spectrometry (m/z) |
| 2-Methoxy-5-nitrobenzotrifluoride | Data not available | Data not available | 221.13 (M+)[1] |
| 2-Methoxy-5-aminobenzotrifluoride | Data not available | Data not available | 191.15 (M+) |
Conclusion
2-Methoxy-5-nitrobenzotrifluoride is a valuable synthetic intermediate, with the reduction of its nitro group being a key and highly efficient transformation. The resulting 2-Methoxy-5-aminobenzotrifluoride serves as a versatile precursor for the synthesis of a wide range of more complex molecules in the pharmaceutical and agrochemical industries. The protocols and data provided herein offer a solid foundation for researchers working with this class of compounds.
References
Application Notes and Protocols for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride in Medicinal Chemistry
Introduction
2-Methoxy-4-methyl-5-nitrobenzotrifluoride is a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry. The presence of a trifluoromethyl group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The nitro group serves as a key functional handle, which can be readily transformed into an amino group, providing a crucial point for molecular diversification in the synthesis of complex bioactive molecules. This document outlines key applications and detailed experimental protocols for the synthetic manipulation of this and analogous building blocks, focusing on the preparation of intermediates for the synthesis of kinase inhibitors and other potential therapeutic agents.
The trifluoromethyl group is a valuable substituent in drug design due to its ability to improve the pharmacokinetic and physicochemical properties of molecules. The electron-withdrawing nature of the trifluoromethyl group and the nitro group makes the aromatic ring susceptible to certain chemical transformations and influences the reactivity of other functional groups.
Key Synthetic Transformations and Applications
A primary and highly useful transformation of nitroaromatic compounds in medicinal chemistry is the reduction of the nitro group to an aniline. This aniline derivative is a pivotal intermediate that opens up a vast chemical space for the synthesis of a wide array of pharmacologically relevant scaffolds.
Reduction of the Nitro Group
The reduction of the nitro group to form the corresponding aniline is a fundamental step. This transformation is typically achieved with high efficiency using various reducing agents.
Application: The resulting aniline, 2-Methoxy-4-methyl-5-aminobenzotrifluoride, is a key precursor for the synthesis of heterocycles, amides, and ureas, which are common motifs in kinase inhibitors and other therapeutic agents.
Synthesis of Bioactive Scaffolds
The aniline intermediate can be further elaborated into various bioactive scaffolds. For instance, substituted anilines are crucial starting materials for the synthesis of quinazolines, which are prominent cores in a multitude of kinase inhibitors.
Application: The synthesis of quinazoline-based kinase inhibitors targeting enzymes such as mTOR, which is a key regulator of cell growth and proliferation.
Quantitative Data
The following tables summarize typical reaction yields for the key transformations of analogous compounds.
Table 1: Reduction of Analogous Nitrobenzotrifluorides
| Starting Material | Reducing Agent | Solvent | Yield (%) | Reference |
| 4-Methoxy-3-nitrobenzotrifluoride | H₂, 10% Pd/C | Methanol | 99 | [1] |
| 4-Nitro-2-trifluoromethyl toluene | Iron powder, HCl | Water | 61 | [2] |
Table 2: Synthesis of a Quinazoline Intermediate
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 2-Methoxy-5-(trifluoromethyl)aniline | 4-(morpholinocarbonyl)phenyl isocyanate | 4-(8-Methoxy-5-(trifluoromethyl)quinazolin-2-ylamino)phenyl)(morpholino)methanone | Not specified | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Nitrobenzotrifluoride Derivative
This protocol is based on the reduction of 4-methoxy-3-nitrobenzotrifluoride.
Materials:
-
4-Methoxy-3-nitrobenzotrifluoride
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.
-
A catalytic amount of 10% Pd/C (typically 10% by weight of the starting material) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is fully consumed. This typically occurs overnight.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the desired 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid.[1]
Protocol 2: Synthesis of a Quinazoline-based Kinase Inhibitor Intermediate
This protocol describes a general procedure for the synthesis of a quinazoline derivative from an aniline precursor.
Materials:
-
2-Methoxy-5-(trifluoromethyl)aniline
-
A suitable isocyanate (e.g., 4-(morpholinocarbonyl)phenyl isocyanate)
-
An appropriate solvent (e.g., Dichloromethane or DMF)
Procedure:
-
To a solution of 2-methoxy-5-(trifluoromethyl)aniline in a suitable anhydrous solvent, add the isocyanate reactant.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then cyclized to the quinazoline, often by heating in the presence of a catalyst or a dehydrating agent, to yield the final quinazoline scaffold.
Visualizations
Synthetic Pathway
Caption: General synthetic route from the nitro starting material.
Experimental Workflow for Reduction
Caption: Workflow for the reduction of the nitro group.
Signaling Pathway Inhibition
Caption: Inhibition of the mTOR signaling pathway by a kinase inhibitor.
References
Application of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride as a key intermediate in the synthesis of novel agrochemicals. While direct, published applications of this specific molecule in agrochemical synthesis are not extensively documented, its structural similarity to precursors of well-established herbicide classes, particularly dinitroanilines, suggests a strong potential for its use in developing new active ingredients.
Introduction
This compound (CAS No. 933673-45-1) is a substituted aromatic compound containing a trifluoromethyl group, a nitro group, a methoxy group, and a methyl group. The trifluoromethyl group is a common feature in many modern agrochemicals, often enhancing their metabolic stability, lipophilicity, and overall efficacy. The nitro and methoxy groups provide reactive sites for further chemical modifications, making this compound a versatile building block for the synthesis of a diverse range of potential agrochemical candidates.
The primary inferred application of this compound is as a precursor to substituted anilines, which are pivotal intermediates in the production of various herbicides, including the dinitroaniline class.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 933673-45-1 | 2a biotech |
| Molecular Formula | C9H8F3NO3 | Calculated |
| Molecular Weight | 235.16 g/mol | Calculated |
| Appearance | Likely a solid | Inferred |
| Purity | >96% | 2a biotech |
Proposed Application in Herbicide Synthesis
The most probable application of this compound in agrochemical synthesis is as a starting material for dinitroaniline-type herbicides. This class of herbicides, which includes well-known compounds like Trifluralin, functions by inhibiting root growth in susceptible plants. The general synthetic strategy involves the reduction of a nitro group to an aniline, followed by dinitration and subsequent reaction with an appropriate amine.
An alternative and more direct pathway involves the reduction of the existing nitro group on this compound to form the corresponding aniline, which can then be used as a building block for other classes of herbicides.
Proposed Synthetic Pathway
A plausible synthetic route starting from this compound to a hypothetical dinitroaniline herbicide is outlined below. This pathway leverages the existing functionalities of the starting material and follows established chemical transformations used in the agrochemical industry.
Caption: Proposed synthetic pathway for a dinitroaniline herbicide.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthetic pathway. These protocols are based on established procedures for the synthesis of related agrochemicals and should be adapted and optimized for the specific substrate.
Step 1: Reduction of this compound to 5-Amino-2-methoxy-4-methylbenzotrifluoride
Objective: To reduce the nitro group of the starting material to an amino group.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 235.16 | 23.5 g | 0.1 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Methanol | 32.04 | 250 mL | - |
| Hydrogen Gas | 2.02 | As required | - |
Procedure:
-
In a 500 mL hydrogenation vessel, dissolve 23.5 g (0.1 mol) of this compound in 250 mL of methanol.
-
Add 1.0 g of 10% Pd/C catalyst to the solution.
-
Seal the vessel and connect it to a hydrogen source.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-methoxy-4-methylbenzotrifluoride.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Dinitration of 5-Amino-2-methoxy-4-methylbenzotrifluoride
Objective: To introduce two nitro groups onto the aromatic ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Amino-2-methoxy-4-methylbenzotrifluoride | 205.18 | 20.5 g | 0.1 |
| Fuming Nitric Acid (90%) | 63.01 | 42 mL | ~0.9 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 20.5 g (0.1 mol) of 5-Amino-2-methoxy-4-methylbenzotrifluoride to the stirred sulfuric acid, maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add 42 mL of fuming nitric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition, continue stirring at 0-5 °C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
The precipitated product is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Dry the solid product in a vacuum oven to yield 3,5-Dinitro-4-amino-2-methoxybenzotrifluoride.
Step 3: Synthesis of the Hypothetical Dinitroaniline Herbicide
Objective: To introduce the dipropylamine side chain.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dinitro-4-amino-2-methoxybenzotrifluoride | 295.17 | 29.5 g | 0.1 |
| Dipropylamine | 101.19 | 12.1 g | 0.12 |
| Potassium Carbonate | 138.21 | 16.6 g | 0.12 |
| Acetonitrile | 41.05 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 29.5 g (0.1 mol) of 3,5-Dinitro-4-amino-2-methoxybenzotrifluoride and 16.6 g (0.12 mol) of potassium carbonate in 200 mL of acetonitrile.
-
Add 12.1 g (0.12 mol) of dipropylamine to the suspension.
-
Heat the reaction mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the final hypothetical dinitroaniline herbicide.
Logical Workflow for Agrochemical Development
The development of a new agrochemical from an intermediate like this compound follows a structured workflow.
Caption: Workflow for new agrochemical development.
Conclusion
This compound represents a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. Based on the well-established chemistry of related nitrobenzotrifluoride compounds, its most logical application lies in the development of new herbicide candidates, particularly within the dinitroaniline class. The provided synthetic protocols offer a foundational methodology for researchers to explore the potential of this versatile building block. Further research and biological screening are necessary to fully elucidate the agrochemical potential of derivatives synthesized from this compound.
Application Notes and Protocols for the Analytical Detection of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-methyl-5-nitrobenzotrifluoride is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, robust and reliable analytical methods are crucial for its quantification, impurity profiling, and quality control throughout the research and development process. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are based on established principles for the analysis of structurally related nitroaromatic and benzotrifluoride compounds.
Physicochemical Properties (for Method Development)
A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C9H8F3NO3 | - |
| Molecular Weight | 235.16 g/mol | - |
| Appearance | Expected to be a solid at room temperature | Based on similar nitroaromatic compounds. |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane); low solubility in water. | The presence of non-polar trifluoromethyl and methyl groups, along with the aromatic ring, suggests solubility in organic solvents[1]. |
| UV Absorbance | Expected λmax ~260-280 nm and ~320-340 nm | Based on the presence of the nitro-substituted benzene chromophore. The exact maximum should be determined experimentally. |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | A related compound, 2-Methoxy-5-nitrobenzotrifluoride, has a melting point of 79-81°C[2]. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
Reverse-phase HPLC with UV detection is a primary technique for the quantification and purity assessment of this compound. The method separates the analyte from impurities based on its polarity. The trifluoromethyl group and the aromatic ring confer a degree of hydrophobicity, making it well-suited for separation on a C18 stationary phase. The nitroaromatic structure provides strong UV absorbance, allowing for sensitive detection. This method is valuable for routine quality control, stability studies, and quantification in various sample matrices.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Formic acid or Acetic acid (optional, for mobile phase modification)
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v). The addition of 0.1% formic acid can improve peak shape. Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the experimentally determined λmax (e.g., 270 nm).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
-
Workflow for HPLC-UV Analysis:
Caption: General workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful technique for the identification and quantification of this compound, especially for volatile and thermally stable compounds. It offers high selectivity and sensitivity, making it ideal for impurity profiling and trace analysis. The mass spectrometer provides structural information, confirming the identity of the analyte. Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be used for library matching and definitive identification. For enhanced sensitivity with nitro-containing compounds, negative chemical ionization (NCI) can be considered[3].
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents and Standards:
-
Methanol or Ethyl Acetate (GC grade)
-
Helium (carrier gas, high purity)
-
This compound reference standard
-
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the reference standard in ethyl acetate. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration suitable for GC-MS analysis.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 300.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) and generate a calibration curve.
-
-
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance characteristics for the described analytical methods. These values are based on typical performance for similar nitroaromatic compounds and should be experimentally verified for this compound.
| Parameter | HPLC-UV | GC-MS (EI, Scan Mode) | GC-MS (EI, SIM Mode) |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Separation based on volatility and polarity |
| Typical Detector | Photodiode Array (PDA) | Mass Spectrometer (Quadrupole) | Mass Spectrometer (Quadrupole) |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 1.5 µg/mL | 0.03 µg/mL |
| Linearity Range | 0.15 - 100 µg/mL | 1.5 - 100 µg/mL | 0.03 - 25 µg/mL |
| Precision (%RSD) | < 2% | < 10% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% |
| Sample Derivatization | Not required | Not required | Not required |
Conclusion
The analytical methods detailed in this document provide a robust framework for the detection, identification, and quantification of this compound. HPLC-UV is recommended for routine quality control and purity assessment due to its simplicity and precision. GC-MS offers higher selectivity and is the preferred method for structural confirmation and trace-level impurity analysis. The selection of the most appropriate technique will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. It is imperative to validate these methods according to ICH guidelines or other relevant regulatory standards before their application in a regulated environment.
References
Application Notes and Protocols for the Derivatization of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride for Specific Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Derivatization is a critical step to enhance the analyte's properties for robust and sensitive quantification in various analytical assays, such as those used in process monitoring, impurity profiling, and pharmacokinetic studies. The protocols outlined below focus on two primary strategies: the reduction of the nitro group to an amine and the demethylation of the methoxy group to a phenol, followed by subsequent derivatization for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Strategy 1: Reduction of the Nitro Group and Subsequent Derivatization of the Resulting Amine
The primary and most direct derivatization strategy for this compound involves the reduction of the electron-withdrawing nitro group to a more reactive primary amine. Aromatic amines are amenable to a wide range of derivatization reactions that improve their chromatographic behavior and detectability.[2][3] This conversion is particularly useful for creating derivatives suitable for both GC-MS and HPLC analysis.
Experimental Workflow: Nitro Group Reduction and Amine Derivatization
References
- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 2. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 [jsynthchem.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Experimental Protocols for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride: Information Currently Unavailable
Extensive searches for experimental procedures, including synthesis, reduction of the nitro group, and nucleophilic substitution reactions specifically for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride, did not yield concrete protocols or datasets. The available information primarily pertains to related compounds such as 2-Methoxy-5-nitrobenzotrifluoride and 2-Methyl-5-nitrobenzotrifluoride. This suggests that detailed reaction conditions for the requested compound may not be published in widely accessible scientific databases or journals.
For researchers, scientists, and drug development professionals interested in the reactivity and potential applications of this compound, it would be necessary to develop experimental protocols based on established chemical principles and analogous reactions from the literature for similar substituted nitroaromatic compounds. This would involve systematic optimization of reaction conditions, including solvent, temperature, catalyst, and reaction time, followed by thorough characterization of the resulting products.
Due to the absence of specific experimental data, the creation of summary tables and detailed, citable protocols as requested is not possible at this time. Similarly, without established reaction pathways or experimental workflows, the generation of meaningful Graphviz diagrams is precluded.
It is recommended that researchers seeking to work with this compound consult general organic chemistry literature on the reactions of nitroaromatic compounds and trifluoromethyl-substituted benzenes to design their experimental approach. Small-scale pilot experiments would be crucial to determine the optimal conditions for any desired transformation of this compound.
Application Notes and Protocols for the Scaled-Up Synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-methyl-5-nitrobenzotrifluoride is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity, while the nitro and methoxy groups offer versatile handles for further chemical transformations. This document provides a detailed, proposed methodology for the multi-step synthesis and scale-up of this compound.
Due to the limited availability of published data for the direct synthesis of this specific molecule, the following protocols are based on established and analogous chemical transformations for similar substrates. The proposed synthetic route is designed to be robust and scalable, with considerations for process safety and efficiency.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process starting from the commercially available 4-methyl-2-(trifluoromethyl)phenol. The pathway involves the methylation of the phenolic hydroxyl group, followed by a highly regioselective nitration.
Experimental Protocols
Step 1: Synthesis of 1-Methoxy-4-methyl-2-(trifluoromethyl)benzene
This protocol details the methylation of 4-methyl-2-(trifluoromethyl)phenol using dimethyl sulfate.
Materials and Reagents:
-
4-methyl-2-(trifluoromethyl)phenol
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-methyl-2-(trifluoromethyl)phenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture to room temperature and add dimethyl sulfate (1.2 eq) dropwise, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure 1-methoxy-4-methyl-2-(trifluoromethyl)benzene.
Step 2: Synthesis of this compound
This protocol describes the nitration of 1-methoxy-4-methyl-2-(trifluoromethyl)benzene. The directing effects of the methoxy, methyl, and trifluoromethyl groups all favor nitration at the C-5 position, leading to high regioselectivity. Nitration reactions are highly exothermic and require careful temperature control.[1][2]
Materials and Reagents:
-
1-methoxy-4-methyl-2-(trifluoromethyl)benzene
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature between 0 and 5 °C to prepare the nitrating mixture.
-
In a separate flask, dissolve 1-methoxy-4-methyl-2-(trifluoromethyl)benzene (1.0 eq) in dichloromethane.
-
Cool the solution of the starting material to 0 °C.
-
Slowly add the pre-cooled nitrating mixture to the solution of the starting material, ensuring the reaction temperature is maintained between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a solid.
Data Presentation
Table 1: Summary of Quantitative Data for the Proposed Synthesis
| Step | Reaction | Starting Material | Reagents | Molar Ratio (SM:Reagent) | Solvent | Estimated Yield (%) |
| 1 | Methylation | 4-methyl-2-(trifluoromethyl)phenol | Dimethyl sulfate, K₂CO₃ | 1 : 1.2 : 1.5 | Acetone | 90-95 |
| 2 | Nitration | 1-methoxy-4-methyl-2-(trifluoromethyl)benzene | Fuming HNO₃, H₂SO₄ | 1 : 1.1 : 2 | DCM | 85-90 |
Table 2: Key Parameters for Scale-Up
| Step | Parameter | Scale-Up Considerations |
| 1 | Heat Management | The methylation reaction is exothermic, especially during the addition of dimethyl sulfate. Use a jacketed reactor with efficient cooling to maintain the desired temperature. |
| Mixing | Ensure efficient stirring to handle the heterogeneous mixture of potassium carbonate in acetone. | |
| Purification | Fractional vacuum distillation is recommended for large-scale purification to ensure high purity of the intermediate. | |
| 2 | Heat Management | Nitration is a highly exothermic and potentially hazardous reaction.[1][2] Use a reactor with excellent heat transfer capabilities and a reliable cooling system. The rate of addition of the nitrating mixture must be carefully controlled to prevent temperature runaways. |
| Mixing | Vigorous stirring is crucial to ensure proper mixing of the biphasic reaction mixture and to facilitate heat transfer. | |
| Safety | Implement appropriate safety measures, including blast shields and emergency quenching procedures. The reaction should be conducted in a well-ventilated area. | |
| Work-up | The quenching of the reaction mixture on ice must be done cautiously and with efficient stirring to dissipate heat. | |
| Purification | Industrial-scale recrystallization will require large-volume vessels with controlled cooling capabilities. |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Regioselectivity of the nitration step.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common method for synthesizing this compound is through the electrophilic nitration of the precursor, 2-Methoxy-4-methylbenzotrifluoride. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring.
Q2: What are the main challenges in this synthesis?
The primary challenge in the synthesis of this compound is controlling the regioselectivity of the nitration reaction. The starting material has three substituents on the benzene ring, each influencing the position of the incoming nitro group. This can lead to the formation of a mixture of isomers, making it difficult to isolate the desired 5-nitro product in high purity and yield.
Q3: What are the directing effects of the substituents on the aromatic ring?
The directing effects of the substituents on 2-Methoxy-4-methylbenzotrifluoride are as follows:
-
-OCH₃ (Methoxy group): An activating group that directs incoming electrophiles to the ortho and para positions.
-
-CH₃ (Methyl group): An activating group that also directs to the ortho and para positions.
-
-CF₃ (Trifluoromethyl group): A deactivating group that directs incoming electrophiles to the meta position.
The final position of the nitro group is a result of the combined influence of these three groups.
Q4: What are the likely isomeric byproducts?
Given the directing effects of the substituents, the nitration of 2-Methoxy-4-methylbenzotrifluoride can potentially yield several isomers. The primary isomers of concern, other than the desired 5-nitro product, are the 3-nitro and 6-nitro isomers. The formation of these byproducts complicates the purification process and reduces the overall yield of the target compound.
Q5: How can the isomeric byproducts be separated from the desired product?
Separation of the desired 5-nitro isomer from other byproducts can be challenging due to their similar physical properties. Common laboratory techniques for purification include:
-
Fractional distillation: This method can be effective if the boiling points of the isomers are sufficiently different.
-
Chromatography: Techniques such as column chromatography can be used to separate the isomers based on their differential adsorption to a stationary phase.
-
Crystallization: If the desired isomer is a solid and has different solubility characteristics from the impurities, recrystallization can be an effective purification method.
Troubleshooting Guide
Low yield and the presence of impurities are common issues encountered during the synthesis of this compound. The following guide provides potential causes and solutions for these problems.
Issue 1: Low Yield of the Desired 5-Nitro Isomer
| Potential Cause | Troubleshooting/Solution |
| Suboptimal Reaction Temperature | Temperature plays a critical role in regioselectivity. Low temperatures (e.g., -10°C to 0°C) generally favor the formation of the thermodynamically more stable product. Experiment with a range of temperatures to find the optimal condition for maximizing the yield of the 5-nitro isomer. |
| Incorrect Molar Ratio of Reagents | The ratio of the nitrating agent to the starting material can influence the reaction outcome. An excess of the nitrating agent may lead to the formation of dinitro- byproducts. A careful optimization of the molar ratios is recommended. Start with a slight excess of the nitrating agent and adjust as needed based on reaction monitoring. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it goes to completion. If the reaction is stalling, a slight increase in temperature or extended reaction time might be necessary. |
| Product Loss During Work-up | Ensure efficient extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. Minimize product loss during washing and drying steps. |
Issue 2: High Levels of Impurities (Isomeric Byproducts)
| Potential Cause | Troubleshooting/Solution |
| Poor Regiocontrol | The formation of multiple isomers is the most significant challenge. Altering the reaction conditions can influence the isomer distribution. For instance, changing the solvent or the composition of the nitrating mixture (e.g., using a different acid catalyst) can affect the regioselectivity. |
| Side Reactions | Besides the formation of isomers, other side reactions such as oxidation of the methyl group can occur, especially at higher temperatures. Maintaining a low reaction temperature can help minimize these unwanted side reactions. |
| Contaminated Starting Material | Ensure the purity of the 2-Methoxy-4-methylbenzotrifluoride starting material. Impurities in the starting material can lead to the formation of additional byproducts. |
| Inefficient Purification | Optimize the purification method. If fractional distillation is not effective, consider using column chromatography with different solvent systems to achieve better separation of the isomers. |
Experimental Protocols
The following is a representative experimental protocol for the nitration of 2-Methoxy-4-methylbenzotrifluoride. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
2-Methoxy-4-methylbenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean and dry round-bottom flask, carefully add a measured amount of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add the required molar equivalent of concentrated nitric acid dropwise to the sulfuric acid with constant stirring, while maintaining the temperature below 10°C.
-
Nitration Reaction: In a separate flask, dissolve 2-Methoxy-4-methylbenzotrifluoride in a suitable solvent like dichloromethane. Cool this solution in an ice bath to 0°C. Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 2-4 hours). Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography to isolate the desired this compound isomer.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A flowchart for troubleshooting low yield and high impurity issues.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental protocol for the synthesis of this compound.
Caption: A step-by-step diagram of the synthesis process.
Technical Support Center: Synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in the nitration of 2-methoxy-4-methylbenzotrifluoride can stem from several factors. The primary areas to investigate are reaction temperature, the concentration and ratio of nitrating agents, and potential side reactions.
Troubleshooting Steps:
-
Temperature Control: The nitration of substituted benzotrifluorides is highly exothermic. Maintaining a low reaction temperature is crucial. Temperatures ranging from -20°C to 10°C are generally preferred for similar reactions.[1][2][3] Higher temperatures can lead to the formation of unwanted isomers and byproducts, thereby reducing the yield of the desired product.[1][2][3]
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Nitrating Agent Concentration: The concentration of nitric acid is a critical parameter. Using a molar excess of concentrated nitric acid (e.g., 98%) is common to drive the reaction to completion.[1][4] A typical molar ratio of nitric acid to the benzotrifluoride substrate is between 3:1 and 10:1.[4]
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Reaction Time: Ensure the reaction is allowed to proceed to completion. Stirring for a period of about one hour after the addition of the substrate is often sufficient.[1][4]
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Work-up Procedure: Improper work-up can lead to product loss. The reaction mixture is typically quenched by pouring it into ice water, followed by extraction with an organic solvent like methylene chloride.[1][2][4]
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity to favor the 5-nitro isomer?
The formation of multiple nitro isomers is a common challenge in the nitration of substituted benzene rings. The methoxy group is an ortho-, para-director, while the trifluoromethyl and methyl groups also influence the position of nitration.
Troubleshooting Steps:
-
Choice of Co-solvent: The presence of a co-solvent like sulfuric acid can influence the isomer distribution. However, in some cases, the use of sulfuric acid may lead to the formation of greater amounts of other nitro isomers.[1][3] Experimenting with the reaction in the absence of sulfuric acid, using only a molar excess of nitric acid, might improve the desired isomer ratio.
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Temperature Optimization: Lowering the reaction temperature can sometimes enhance the formation of a specific isomer. For the nitration of 3-methyl benzotrifluoride, a temperature range of -40°C to 10°C is suggested, with a preference for -20°C to 10°C to increase the yield of the 2-nitro isomer.[1][2][3] A similar approach of fine-tuning the temperature within a low range could be beneficial for your specific substrate.
-
Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems could be explored, although this would represent a more significant deviation from standard procedures.
Q3: What are the potential side reactions, and how can I minimize them?
Besides the formation of other isomers, dinitration and oxidation of the methyl group are potential side reactions.
Troubleshooting Steps:
-
Control of Stoichiometry: To avoid dinitration, use a controlled molar excess of nitric acid. A large excess may promote the formation of dinitro compounds.
-
Temperature Management: Overheating can lead to oxidative degradation of the starting material or product. Strict temperature control throughout the addition of the substrate is essential.
-
Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to avoid prolonged reaction times that could lead to byproduct formation.
Q4: My final product is difficult to purify. What are the recommended purification methods?
The primary impurities are likely to be other nitro isomers.
Troubleshooting Steps:
-
Fractional Distillation: For liquid products, fractional distillation under reduced pressure can be an effective method to separate isomers with different boiling points.[1][4]
-
Chromatography: Column chromatography is a standard laboratory technique for separating isomers. The choice of eluent will depend on the polarity of the isomers.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Data on a Closely Related Reaction: Nitration of 3-Methyl Benzotrifluoride
The following table summarizes the results from the nitration of 3-methyl benzotrifluoride, a structural analog of 2-methoxy-4-methylbenzotrifluoride. This data can provide insights into the expected isomer distribution and the influence of temperature.
| Reaction Temperature (°C) | Yield of Isomer Mixture (g) | 2-nitro Isomer (%) | 4-nitro Isomer (%) | 6-nitro Isomer (%) | 5-nitro Isomer (%) | Reference |
| -16 to -22 | 127.5 | 43 | 31 | 24 | ~1 | [1][2][4] |
| -30 to -31 | 127.4 | 46.6 | 26.9 | 26.5 | Not reported | [2][3] |
Note: The percentages are based on the analysis of the resulting oil containing a mixture of isomers.
Experimental Protocol: General Procedure for the Nitration of a Substituted Benzotrifluoride
This protocol is based on the nitration of 3-methyl benzotrifluoride and should be adapted for the specific substrate, 2-methoxy-4-methylbenzotrifluoride.
Materials:
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2-methoxy-4-methylbenzotrifluoride
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Concentrated Nitric Acid (98%)
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Methylene Chloride
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Saturated Sodium Bicarbonate Solution
-
Ice
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add a calculated molar excess (e.g., 6.4 molar equivalents) of concentrated nitric acid.
-
Cooling: Cool the nitric acid to the desired reaction temperature (e.g., -20°C) using a suitable cooling bath (e.g., dry ice/acetone).
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Substrate Addition: Slowly add the 2-methoxy-4-methylbenzotrifluoride dropwise to the cooled nitric acid via the dropping funnel while maintaining vigorous stirring. The rate of addition should be controlled to keep the internal temperature within the desired range (e.g., -20°C to -15°C).
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for approximately one hour to ensure the reaction goes to completion.
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Quenching: Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with methylene chloride.
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Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by fractional distillation under vacuum or column chromatography to isolate the desired this compound.
Visualizing the Process
Experimental Workflow Diagram
Caption: A flowchart of the general experimental procedure for the nitration reaction.
Troubleshooting Logic Diagram
References
- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
side reactions of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methoxy-4-methyl-5-nitrobenzotrifluoride. The information provided is intended to help identify and mitigate potential side reactions during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound?
The most probable synthetic route is the electrophilic nitration of a precursor molecule, likely 4-Methoxy-3-methylbenzotrifluoride. This reaction introduces a nitro group (-NO₂) onto the benzene ring.
Q2: What are the primary side reactions to anticipate during the synthesis of this compound?
The primary side reactions stem from the directing effects of the substituents on the aromatic ring during nitration. The main challenges are:
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Formation of Isomeric Impurities: The nitration may occur at positions other than the desired C5 position, leading to a mixture of isomers.
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Dinitration: Under harsh reaction conditions, a second nitro group may be introduced onto the ring, leading to dinitrated byproducts.
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Oxidation of the Methyl Group: The methyl group is susceptible to oxidation by the nitrating agent, especially at elevated temperatures, which can lead to the formation of a carboxylic acid or other oxidized species.
Q3: How do the substituents on the precursor molecule influence the nitration reaction?
The precursor, 4-Methoxy-3-methylbenzotrifluoride, has three substituents that direct the position of the incoming nitro group:
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Methoxy group (-OCH₃): A strong activating group that directs ortho- and para- to itself.
-
Methyl group (-CH₃): An activating group that directs ortho- and para- to itself.
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Trifluoromethyl group (-CF₃): A strong deactivating group that directs meta- to itself.
The combined directing effects of these groups will determine the regioselectivity of the nitration.
Q4: My reaction mixture has a dark brown or black color. What does this indicate?
A dark coloration or the formation of "tar-like" substances often suggests runaway side reactions, such as oxidation or excessive nitration. This is typically caused by a loss of temperature control, with a sudden spike in temperature being the most common reason. Contaminants in the starting materials or reagents can also catalyze decomposition and polymerization reactions. If this occurs, the experiment should be considered compromised.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Action |
| Inadequate Temperature Control | The nitration reaction is highly exothermic. Maintain a low reaction temperature (typically 0-15°C) to minimize side reactions like dinitration and oxidation of the methyl group.[1] |
| Improper Reagent Addition | Add the nitrating mixture (e.g., a mixture of concentrated nitric and sulfuric acids) slowly to the solution of the starting material. Rapid addition can cause a sharp increase in temperature, leading to the formation of byproducts.[1] |
| Presence of Water | Ensure all glassware is dry and use concentrated acids. Water can interfere with the formation of the nitronium ion (NO₂⁺), which is the active electrophile, thus slowing down or inhibiting the desired reaction.[1] |
| Incomplete Reaction | If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion. After the addition of the nitrating agent is complete, allow the mixture to warm to room temperature and stir for a designated period.[1] |
| Loss During Workup | Product can be lost during isolation and purification. Ensure complete precipitation by pouring the reaction mixture over a sufficient amount of crushed ice. Use ice-cold water and solvents during washing to minimize dissolution of the product.[1] |
Issue 2: Presence of Multiple Isomers in the Product Mixture
| Potential Cause | Troubleshooting Action |
| Suboptimal Reaction Conditions | The ratio of isomers can be sensitive to reaction temperature and the composition of the nitrating agent. Lowering the reaction temperature can sometimes improve selectivity. The use of sulfuric acid in the nitrating mixture can, in some cases, increase the formation of certain isomers.[2] |
| Steric Hindrance | The directing effects of the substituents may lead to the formation of multiple isomers. While the desired product is formed, other isomers may be generated due to the complex interplay of electronic and steric effects. |
| Inefficient Purification | The isomeric products may have similar physical properties, making them difficult to separate. Employ high-resolution separation techniques such as fractional distillation or chromatography for effective purification. |
Experimental Protocols
General Nitration Protocol:
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Preparation: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.
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Addition of Starting Material: Slowly add the precursor, 4-Methoxy-3-methylbenzotrifluoride, to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture to 0°C.
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Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material, ensuring the reaction temperature does not exceed 15°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
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Workup: Pour the reaction mixture slowly onto crushed ice with continuous stirring. The product should precipitate out of the solution.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
References
Technical Support Center: Purification of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are typically positional isomers formed during the nitration of the precursor, 2-Methoxy-4-methylbenzotrifluoride. These can include isomers where the nitro group is at other positions on the aromatic ring. Unreacted starting materials and byproducts from side reactions may also be present. The separation of these isomers is often the primary purification challenge due to their similar physical properties.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for compounds like this compound are column chromatography and recrystallization. Often, a combination of both methods is employed to achieve high purity. Column chromatography is excellent for separating the desired product from isomeric impurities, while recrystallization is effective for removing minor impurities and obtaining a crystalline final product.
Q3: What are the expected physical properties of this compound?
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid analysis of fractions from column chromatography to identify those containing the pure product. It can also be used to assess the purity of the crystalline product obtained from recrystallization. A suitable eluent for TLC would be a mixture of hexane and ethyl acetate, with the ratio adjusted to achieve good separation of spots.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Troubleshooting Column Chromatography
Problem 1: Poor separation of the desired product from impurities (overlapping spots on TLC).
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Possible Cause 1: Incorrect mobile phase polarity.
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Solution: The polarity of the eluent is critical for good separation.[3] If the spots are too close together, the polarity of the solvent system may be too high or too low. Prepare several TLC plates with varying ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find the optimal separation conditions before running the column.[4] A good starting point is a 9:1 hexane:ethyl acetate mixture, gradually increasing the proportion of ethyl acetate.
-
-
Possible Cause 2: Column overloading.
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Solution: Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).
-
-
Possible Cause 3: Improper column packing.
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Solution: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[4]
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Problem 2: The compound is not eluting from the column.
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Possible Cause: The mobile phase is not polar enough.
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Solution: If the compound remains at the top of the column, the eluent is too non-polar. Gradually increase the polarity of the mobile phase by adding a higher proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
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Troubleshooting Recrystallization
Problem 1: The compound does not dissolve in the hot solvent.
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Possible Cause 1: The chosen solvent is unsuitable.
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Solution: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[5] Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) to find a suitable one. For nitroaromatic compounds, alcoholic solvents are often a good choice.[6]
-
-
Possible Cause 2: Insufficient solvent.
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Solution: Add the hot solvent in small portions until the compound just dissolves. Avoid adding a large excess of solvent, as this will reduce the yield of your recrystallized product.
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Problem 2: No crystals form upon cooling.
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Possible Cause 1: The solution is too dilute.
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Solution: If too much solvent was added, the solution may be unsaturated. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Possible Cause 2: The solution is supersaturated.
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Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.
-
-
Possible Cause 3: The presence of oily impurities.
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Solution: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities that lower the melting point of the mixture. In this case, it is advisable to purify the crude material by column chromatography first to remove these impurities before attempting recrystallization.
-
Problem 3: The recrystallized product is still impure.
-
Possible Cause: Impurities co-crystallized with the product.
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Solution: This can happen if the cooling process is too rapid, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization step may be necessary to achieve the desired purity.
-
Data Presentation
The following tables provide estimated physical properties of this compound and its potential isomers, as well as suggested starting conditions for purification. Note: Some of this data is estimated based on structurally similar compounds due to a lack of specific experimental values in the literature.
Table 1: Estimated Physical Properties
| Compound | Molecular Weight ( g/mol ) | Estimated Melting Point (°C) | Estimated Boiling Point (°C) | Appearance |
| This compound | 235.15 | 60 - 75 | > 250 | White to light yellow solid |
| Isomer 1 (e.g., 2-Methoxy-4-methyl-3-nitrobenzotrifluoride) | 235.15 | 50 - 65 | > 250 | Solid |
| Isomer 2 (e.g., 2-Methoxy-4-methyl-6-nitrobenzotrifluoride) | 235.15 | 55 - 70 | > 250 | Solid |
| 2-Methoxy-5-nitrobenzotrifluoride (for comparison) | 221.13 | 79 - 81[1][7] | ~267.2[1] | White to light yellow crystalline powder[1] |
| 2-Methyl-5-nitrobenzotrifluoride (for comparison) | 205.13 | 34 - 35 | ~220.5 | Off-white solid |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Key Parameters |
| TLC Analysis | Silica gel 60 F254 | Hexane:Ethyl Acetate (9:1 to 7:3 v/v) | Visualization under UV light (254 nm). |
| Column Chromatography | Silica gel (230-400 mesh) | Gradient elution: Start with Hexane:Ethyl Acetate (95:5), gradually increase to (80:20). | Column dimensions: ~50x internal diameter of crude material weight. |
| Recrystallization | N/A | Ethanol, Isopropanol, or Methanol | Dissolve in minimum hot solvent, cool slowly. |
Experimental Protocols
The following are illustrative protocols based on general procedures for the purification of aromatic nitro compounds. They should be optimized for your specific experimental conditions.
Protocol 1: Purification by Column Chromatography
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TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
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Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 85:15).
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Visualize the spots under a UV lamp to determine the Rf values of the components and assess the separation.
-
-
Column Preparation:
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Prepare a slurry of silica gel in hexane.
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Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
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Add a few drops of a test solvent (e.g., ethanol) and heat the mixture. If the solid dissolves, it is a potential recrystallization solvent.
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Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 654-76-2 Cas No. | 2-Methoxy-5-nitrobenzotrifluoride | Matrix Scientific [matrix.staging.1int.co.uk]
stability issues of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep the compound away from heat sources, open flames, and direct sunlight.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is also recommended to prevent degradation from moisture and air.[2]
Q2: What are the known chemical incompatibilities of this compound?
A: Based on data from structurally similar compounds, this compound is expected to be incompatible with strong oxidizing agents, strong bases, strong acids, and reducing agents.[1][3][4] Contact with these substances can lead to vigorous reactions and decomposition.
Q3: Is this compound sensitive to moisture?
A: Yes, similar compounds are noted to be moisture-sensitive.[2] Exposure to moisture could potentially lead to chemical degradation.[1] Therefore, it is crucial to handle and store the compound in a dry environment.
Q4: What are the potential hazardous decomposition products?
A: Thermal decomposition of similar nitrobenzotrifluoride compounds can generate toxic and hazardous fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]
Q5: How stable is the compound at elevated temperatures?
A: While specific data for this compound is unavailable, nitroaromatic compounds, in general, have limited thermal stability. Elevated temperatures can induce decomposition. It is advisable to use the lowest effective temperature in reactions and to avoid prolonged heating.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product yield | Decomposition of the starting material due to incompatible reagents. | Ensure all reagents and solvents are compatible. Avoid strong acids, bases, and oxidizing/reducing agents if possible, or introduce them under controlled conditions at low temperatures. |
| Thermal decomposition. | Run the reaction at a lower temperature. If the reaction requires heat, perform a time-course study to determine the optimal reaction time and temperature to minimize degradation. | |
| Presence of unexpected side products | Reaction with atmospheric moisture or oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Degradation catalyzed by acidic or basic conditions. | If possible, perform the reaction under neutral pH conditions. If acidic or basic conditions are necessary, consider using milder reagents or a shorter reaction time. | |
| Discoloration of the reaction mixture (darkening) | Formation of decomposition products. | This often indicates compound instability. Stop the reaction and attempt to isolate the product. For future experiments, consider using lower temperatures, more dilute conditions, or a different solvent. |
| Inconsistent results between batches | Degradation of the starting material during storage. | Ensure the compound is stored properly in a cool, dry, dark place, and under an inert atmosphere. Consider re-analyzing the purity of the starting material before use. |
Stability and Handling Summary
The following table summarizes the qualitative stability and handling information for nitro-substituted benzotrifluorides, based on data for structurally similar compounds.
| Parameter | Recommendation/Information | Source |
| Storage Temperature | Cool, dry place; 2-8°C recommended. | [1][2] |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | [2] |
| Light Sensitivity | Avoid direct sunlight. | [1] |
| Moisture Sensitivity | Moisture sensitive; keep container tightly sealed. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, reducing agents, acid chlorides, acid anhydrides. | [1][3][4][5] |
| Thermal Stability | Avoid excessive heat; decomposition can occur at elevated temperatures. | [4] |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, hydrogen fluoride. | [4] |
Experimental Protocols: Best Practices for Handling
To minimize stability issues during experimentation, the following best practices are recommended:
-
Inert Atmosphere: Whenever possible, handle the compound and set up reactions under an inert atmosphere, such as nitrogen or argon. This is particularly important for reactions that are sensitive to moisture or air.
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use to prevent hydrolysis or moisture-induced degradation.
-
Temperature Control: Maintain strict temperature control throughout the experiment. Use an ice bath or other cooling methods when adding reactive reagents. Avoid unnecessary heating.
-
Reagent Addition: Add strong acids, bases, or other potentially incompatible reagents slowly and in a controlled manner to manage any exothermic reactions and minimize localized heating.
-
Work-up: Quench reactions carefully, especially those involving strong acids or bases. Neutralize the reaction mixture promptly during the work-up procedure to prevent product degradation.
-
Purification: If purification by chromatography is required, consider using a neutral stationary phase (e.g., silica gel) and elute the compound as quickly as possible to minimize contact time with the adsorbent, which can be slightly acidic.
-
Analysis: When preparing samples for analysis (e.g., NMR, LC-MS), use fresh, high-purity solvents and analyze them promptly to avoid degradation in solution.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues encountered during reactions with this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride. The information is presented in a question-and-answer format to directly address common challenges encountered during this electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 4-methoxy-3-methylbenzotrifluoride?
A1: The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group. The methoxy (-OCH₃) group is a strong activating group and an ortho-, para- director. The methyl (-CH₃) group is also an activating ortho-, para- director. The trifluoromethyl (-CF₃) group is a strong deactivating group and a meta- director. Given the positions of these groups, the most electronically enriched and sterically accessible position for electrophilic attack is C5, which is ortho to the methoxy group and para to the methyl group. Therefore, this compound is the expected major product.
Q2: What are the standard nitrating agents for this type of reaction?
A2: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the most common nitrating agent for deactivated or moderately activated aromatic rings.[1][2] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]
Q3: What are the key safety precautions to consider during this reaction?
A3: The nitration of aromatic compounds is a highly exothermic reaction and requires strict temperature control to prevent runaway reactions and the formation of byproducts.[3][4] The nitrating mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction should be performed in a well-ventilated fume hood. The addition of the nitrating agent should be done slowly and at a low temperature.
Q4: How is the reaction typically quenched and the product isolated?
A4: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice or into ice-cold water.[2][5] This serves to rapidly cool the reaction, dilute the acids, and precipitate the crude product. The solid product can then be collected by vacuum filtration and washed with cold water to remove residual acids.[2] If the product is an oil or does not precipitate, an extraction with a suitable organic solvent like dichloromethane or ethyl acetate is necessary.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Loss of product during workup: Product may be soluble in the aqueous layer, especially if the volume is large. 3. Decomposition of starting material or product: Reaction temperature was too high, leading to oxidative side reactions. | 1. Monitor reaction progress: Use TLC or GC-MS to monitor the consumption of the starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. 2. Optimize workup: If the product does not precipitate upon quenching, perform a liquid-liquid extraction with a suitable organic solvent.[5] Minimize the amount of water used for quenching to keep the product concentration high. 3. Strict temperature control: Maintain a low and consistent temperature (e.g., -20°C to 10°C) throughout the addition of the nitrating agent and the subsequent stirring.[6] |
| Formation of Multiple Isomers | 1. Suboptimal reaction temperature: Temperature can influence the regioselectivity of the nitration. Higher temperatures can lead to the formation of undesired isomers.[6] 2. Nitrating agent concentration: The ratio of nitric acid to sulfuric acid can affect the electrophilicity of the nitrating species and influence isomer distribution. | 1. Lower the reaction temperature: Running the reaction at a lower temperature can increase the selectivity for the desired isomer.[7] 2. Adjust nitrating agent ratio: While a mixed acid system is standard, the ratio can be optimized. In some cases, using nitric acid alone at low temperatures for highly activated systems can be an option, though less likely for this substrate. |
| Formation of Di-nitrated Byproducts | 1. Excess of nitrating agent: Using a large excess of the nitrating agent can lead to a second nitration of the product. 2. Elevated reaction temperature: Higher temperatures increase the reaction rate and can promote di-nitration.[3] | 1. Use a stoichiometric amount of nitrating agent: Carefully control the molar ratio of the nitrating agent to the starting material. A slight excess (1.05-1.2 equivalents) of nitric acid is often sufficient. 2. Maintain low temperature: Ensure the temperature is kept low throughout the reaction. |
| Product Purification Challenges | 1. Oily product: The crude product may not solidify upon quenching. 2. Contamination with isomers: Close boiling points or similar polarities can make separation by distillation or column chromatography difficult. | 1. Extraction and solvent evaporation: If the product is an oil, extract it with an appropriate solvent and carefully remove the solvent under reduced pressure. The resulting oil can then be purified by chromatography. 2. Recrystallization or chromatography: Attempt recrystallization from a suitable solvent or solvent mixture to purify the solid product. If isomers are present, column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) may be necessary. For isomers with very similar properties, fractional distillation under high vacuum might be an option.[6] |
Experimental Protocols
Note: The following protocol is a general guideline based on procedures for similar aromatic nitrations.[2][5] Optimization of specific parameters may be required to achieve the best results.
Materials:
-
4-methoxy-3-methylbenzotrifluoride
-
Concentrated nitric acid (98%)[5]
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (or other suitable organic solvent)[5]
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Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxy-3-methylbenzotrifluoride in a minimal amount of a suitable inert solvent if necessary, or use it neat.[6]
-
Cool the flask to -20°C to -10°C in an ice-salt or dry ice-acetone bath.[5][6]
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 4-methoxy-3-methylbenzotrifluoride, ensuring the internal temperature does not exceed -10°C.[5]
-
After the addition is complete, stir the reaction mixture at the same low temperature for an additional 15-60 minutes, monitoring the reaction progress by TLC or GC.[5]
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water.[5]
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
If no solid forms, transfer the quenched reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[5]
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Substituted Anisoles (Analogous System)
| Temperature | Major Product | Byproducts | Reference |
| -15 to -8 °C | 4-methoxy-3-nitrobenzaldehyde | None observed | [7] |
| 25 to 40 °C | 4-methoxy-3-nitrobenzaldehyde | 2-nitroanisole, 4-methoxy-3,5-dinitrobenzaldehyde, 2,4-dinitroanisole | [7] |
Note: This data is for the nitration of p-anisaldehyde and serves as an illustrative example of the importance of temperature control in achieving high selectivity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the nitration of 4-methoxy-3-methylbenzotrifluoride.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 4. Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
troubleshooting guide for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride experiments
Technical Support Center: 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
This guide provides troubleshooting advice and frequently asked questions for experiments involving this compound and related substituted nitroaromatic compounds. Given the limited specific literature on this exact molecule, the following information is based on established principles for its functional groups (nitro, methoxy, trifluoromethyl, aromatic ring) and is intended to serve as a general guide.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: Due to the presence of the trifluoromethyl group and the overall aromatic structure, this compound is expected to be largely nonpolar. It will likely exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). It will have poor solubility in water and limited solubility in nonpolar aliphatic solvents like hexanes.
Q2: I am having trouble achieving a complete reaction during the nitration of the precursor, 4-methyl-2-methoxybenzotrifluoride. What could be the cause?
A2: Incomplete nitration can stem from several factors. The methoxy group is an activating group, while the trifluoromethyl group is deactivating. Their positions relative to the nitro group are critical. Common issues include insufficient nitrating agent, low reaction temperature, or a reaction time that is too short. It is also possible that steric hindrance is impeding the reaction. We recommend carefully controlling the temperature and considering a stronger nitrating system if needed.
Q3: My purified product appears to be degrading over time in storage. How can I prevent this?
A3: Nitroaromatic compounds can be sensitive to light and air. The trifluoromethyl group generally enhances stability, but degradation is still possible. For long-term storage, it is recommended to keep the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C).
Troubleshooting Guide
Issue 1: Low Yield in Synthesis
You are synthesizing this compound via nitration of 2-Methoxy-4-methylbenzotrifluoride and are experiencing lower than expected yields.
| Potential Cause | Recommended Solution |
| Insufficient Nitrating Agent | Increase the molar equivalents of the nitrating agent (e.g., HNO₃/H₂SO₄) incrementally. Monitor the reaction by TLC or LC-MS to avoid over-nitration. |
| Suboptimal Reaction Temperature | Nitration is highly temperature-dependent. If the reaction is incomplete, try running it at a slightly elevated temperature (e.g., from 0°C to room temperature). Conversely, if side products are forming, lower the temperature. |
| Formation of Isomeric Byproducts | The directing effects of the methoxy and methyl groups can lead to the formation of other nitro isomers. Purify the desired product carefully using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes gradient). |
| Inadequate Quenching | Ensure the reaction is properly quenched by pouring it slowly onto crushed ice with vigorous stirring to prevent decomposition of the product. |
Issue 2: Difficulty in Product Purification
Your crude product is proving difficult to purify by standard column chromatography.
| Potential Cause | Recommended Solution |
| Co-eluting Impurities | If impurities have similar polarity to your product, consider a different separation technique. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be effective. |
| Product Streaking on TLC/Column | This can indicate that the compound is acidic or is interacting strongly with the silica gel. Try adding a small amount of a modifying solvent, like acetic acid (for non-basic compounds), to your eluent. |
| Product Instability on Silica | Some nitro compounds can be unstable on silica gel. Consider using a different stationary phase, such as alumina (neutral or basic), or perform a faster purification using a shorter column. |
Experimental Protocols
Protocol 1: Representative Synthesis via Nitration
This protocol describes a general method for the nitration of an activated aromatic ring.
Materials:
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2-Methoxy-4-methylbenzotrifluoride
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Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
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Dichloromethane (DCM)
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Crushed Ice
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Saturated Sodium Bicarbonate Solution
Procedure:
-
Cool a flask containing concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-Methoxy-4-methylbenzotrifluoride to the cold sulfuric acid with stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate flask of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the starting material at 0°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly pour the reaction mixture onto a beaker of crushed ice.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography.
Protocol 2: Representative Nitro Group Reduction
This protocol outlines a common method for reducing the nitro group to an amine, a frequent subsequent step in drug development.
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve the nitro compound in ethanol in a round-bottom flask.
-
Add a solution of Tin(II) chloride dihydrate in concentrated HCl to the flask.
-
Heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully basify with a cold NaOH solution to pH > 10.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure to yield the crude amine.
Visualizations
Caption: Workflow for the synthesis of this compound.
dealing with impurities in 2-Methoxy-4-methyl-5-nitrobenzotrifluoride samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4-methyl-5-nitrobenzotrifluoride. The information provided is designed to help address common issues related to impurities encountered during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a sample of this compound?
A1: The most common impurities are positional isomers formed during the nitration of the starting material, 2-methoxy-4-methylbenzotrifluoride. Due to the directing effects of the methoxy and methyl groups on the aromatic ring, nitration can occur at various positions, leading to a mixture of isomers. The primary product is the desired 5-nitro isomer, but other isomers such as the 3-nitro and 6-nitro derivatives can also be formed. In the nitration of the similar compound 2-methylbenzotrifluoride, up to four different isomers have been observed, with the 5-nitro isomer being a major product.[1]
Q2: How can I identify the different isomers present in my sample?
A2: A combination of analytical techniques is recommended for the unambiguous identification of isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying different isomers based on their mass spectra and retention times.[2][3][4] High-Performance Liquid Chromatography (HPLC), particularly with a high-resolution column, can also be used to separate and quantify isomeric impurities.[5][6][7]
Q3: My sample of this compound has a yellowish tint. Does this indicate the presence of impurities?
A3: While the pure compound is expected to be a white to light yellow crystalline solid, a distinct yellow or brownish color can indicate the presence of nitrophenolic byproducts or residual nitrating agents. These impurities can arise from side reactions during the synthesis, especially if the reaction temperature was not well-controlled.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To ensure the stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the purification of this compound.
Problem 1: Low Purity After Initial Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting material. |
| Formation of Multiple Isomers | Optimize the nitration reaction conditions (temperature, reaction time, and addition rate of nitrating agent) to maximize the yield of the desired 5-nitro isomer. Lower temperatures often favor higher selectivity. |
| Presence of Dinitro Compounds | Use a milder nitrating agent or carefully control the stoichiometry of the nitric acid to avoid over-nitration. |
| Residual Acid | Thoroughly wash the crude product with a dilute sodium bicarbonate solution to neutralize and remove any residual acid from the nitration step. |
Problem 2: Difficulty in Removing Isomeric Impurities by Recrystallization
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, or a mixture of solvents like ethanol/water) to find the optimal system for selective crystallization of the desired isomer. |
| Co-crystallization of Isomers | If isomers have very similar solubilities, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary. Seeding the solution with pure crystals of the desired isomer can sometimes promote its selective crystallization. |
| Oiling Out | This occurs when the compound separates as a liquid instead of a solid. This can be caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly. Try using a less polar solvent or a solvent pair, and allow the solution to cool slowly. |
Problem 3: Poor Separation of Isomers by Column Chromatography
| Potential Cause | Suggested Solution |
| Inadequate Stationary Phase | Standard silica gel may not provide sufficient selectivity for closely related isomers. Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). |
| Suboptimal Eluent System | The polarity of the eluent is critical for achieving good separation. A systematic trial of different solvent mixtures (e.g., hexane/ethyl acetate, toluene/ethyl acetate) with varying ratios is recommended. A shallow gradient elution can often improve the resolution of closely eluting compounds. |
| Column Overloading | Loading too much sample onto the column will lead to broad peaks and poor separation. Reduce the amount of sample loaded or use a larger column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound from isomeric impurities. The choice of solvent is critical and may require optimization.
Materials:
-
Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
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Erlenmeyer flasks
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Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved. If necessary, add more solvent dropwise to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Analysis of Impurities by GC-MS
This protocol outlines a general method for the analysis of isomeric impurities in this compound samples.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of aromatic compounds (e.g., HP-5MS or equivalent)
GC-MS Conditions (starting point):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 amu |
Sample Preparation:
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Protocol 3: Analysis of Impurities by HPLC
This protocol provides a starting point for developing an HPLC method for the separation and quantification of isomeric impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
HPLC Conditions (starting point):
| Parameter | Value |
| Mobile Phase | Acetonitrile and water (gradient or isocratic) |
| Gradient (example) | 50% Acetonitrile to 90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: General experimental workflow for purification and analysis.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. JPH06239808A - Separation of 2-methyl-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Transformations of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the catalytic transformations of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride. The primary focus is on the selective reduction of the nitro group to form 2-Methoxy-4-methyl-5-aminobenzotrifluoride, a key transformation in many synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of the nitro group in this compound?
The most common and effective catalysts for the reduction of aromatic nitro compounds, including those with similar substitution patterns, are heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney Nickel.[1] Other effective methods include the use of metals in acidic media, such as Iron in hydrochloric or acetic acid (Fe/HCl, Fe/AcOH) and Tin(II) chloride (SnCl₂).[2][3]
Q2: How do the substituents on the aromatic ring (methoxy, methyl, trifluoromethyl) influence the catalyst selection?
The methoxy and methyl groups are electron-donating, while the nitro and trifluoromethyl groups are strongly electron-withdrawing. This electronic makeup can influence the rate of reaction, but the primary consideration for catalyst selection is often chemoselectivity. The trifluoromethyl group is generally stable under most nitro reduction conditions. However, care must be taken to avoid dehalogenation if other sensitive groups like aryl halides were present.
Q3: What are the expected side products in the reduction of this compound?
Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. Under certain conditions, these intermediates can condense to form azoxy and azo compounds. Over-reduction is less of a concern with this substrate under standard conditions, as the other functional groups are relatively robust.
Q4: Can I use sodium borohydride (NaBH₄) for this reduction?
Sodium borohydride alone is generally not effective for the reduction of aromatic nitro groups.[1] However, its reactivity can be enhanced by using it in combination with a transition metal salt, such as cobalt chloride or nickel chloride, which can effectively reduce the nitro group.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Catalyst Inactivity: The catalyst may be old, poisoned, or of low quality. 2. Poor Solubility: The starting material may not be sufficiently soluble in the chosen solvent. 3. Insufficient Hydrogen Pressure (for catalytic hydrogenation): The pressure of hydrogen gas may be too low. 4. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Use fresh, high-quality catalyst. Ensure the reaction is free from catalyst poisons like sulfur compounds. 2. Choose a solvent in which the starting material is more soluble, such as methanol, ethanol, or ethyl acetate. A co-solvent system may also be effective. 3. Increase the hydrogen pressure. For many lab-scale reactions, a balloon of hydrogen is sufficient, but higher pressures may be needed. 4. Gently heat the reaction mixture. Monitor for potential side product formation at higher temperatures. |
| Formation of Side Products (e.g., azoxy, azo compounds) | 1. Non-optimal choice of reducing agent. 2. Reaction conditions favoring intermediate formation. | 1. Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or metal/acid combinations (Fe, Sn, Zn in acid) are generally more selective for the complete reduction to the amine.[1] 2. Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. Proper temperature control is also crucial. |
| Difficulty in Product Isolation | 1. Catalyst Removal: Fine catalyst particles can be difficult to filter. 2. Workup Issues with Metal/Acid Reductions: The formation of metal salts can complicate extraction. | 1. Filter the reaction mixture through a pad of Celite to effectively remove the catalyst. 2. After the reaction, neutralize the acid and filter off the metal salts before extraction. In the case of SnCl₂ reductions, quenching the reaction leads to tin oxides which can be challenging to remove.[3] |
Catalyst Selection and Performance Data
The selection of a catalyst system is critical for achieving high yield and selectivity. Below is a comparison of common catalyst systems for the reduction of aromatic nitro compounds.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Expected Yield for Analogs |
| 10% Pd/C, H₂ | Methanol or Ethanol, Room Temp, 1 atm H₂ | High activity and selectivity, clean reaction profile. | Cost of palladium, potential for catalyst poisoning. | >95%[4] |
| Raney Nickel, H₂ | Ethanol or Methanol, Room Temp to 50°C, 1-50 atm H₂ | Lower cost than palladium, good for substrates with halides. | Pyrophoric nature requires careful handling. | 80-95% |
| Fe / HCl or AcOH | Ethanol/Water, Reflux | Inexpensive, robust, and highly chemoselective.[2][5] | Requires acidic conditions, workup can be cumbersome. | 85-95% |
| SnCl₂·2H₂O | Ethanol, Reflux | Mild conditions, good functional group tolerance.[6] | Stoichiometric amounts of tin salts are required, which can be toxic and difficult to remove.[3] | 80-90% |
Experimental Protocols
Note: The following protocols are representative methods for the reduction of substituted nitroaromatics and may require optimization for this compound.
Protocol 1: Catalytic Hydrogenation using 10% Pd/C
This protocol is adapted from the synthesis of a structurally similar compound, 2-methoxy-5-(trifluoromethyl)aniline.[4]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-4-methyl-5-aminobenzotrifluoride.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Iron in Acidic Media
This protocol is a general and robust method for the reduction of aromatic nitro compounds.[7]
Materials:
-
This compound
-
Iron powder
-
Ethanol
-
Water
-
Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
To a solution of this compound in a mixture of ethanol and water (e.g., 4:1), add iron powder (typically 5-10 equivalents) and ammonium chloride (as a proton source, 5-10 equivalents). Alternatively, acetic acid can be used as the solvent and proton source.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite to remove the iron salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Decision tree for catalyst selection in the reduction of aromatic nitro compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4-methyl-5-nitrobenzotrifluoride. The information focuses on understanding and mitigating the impact of solvent choice on the reactivity of this compound, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: this compound is activated towards nucleophilic aromatic substitution. The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups decrease the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The methoxy group (-OCH₃) is an activating group, but its influence is overcome by the powerful deactivating groups. The primary site of nucleophilic attack is expected to be the carbon atom bearing a suitable leaving group, ortho or para to the nitro group.
Q2: How does solvent polarity affect the rate of SNAr reactions with this compound?
A2: Generally, for SNAr reactions that proceed through a charged intermediate (a Meisenheimer complex), an increase in solvent polarity will stabilize this intermediate more than the reactants, leading to an increase in the reaction rate. Therefore, polar aprotic solvents like DMSO, DMF, and acetonitrile are often preferred for these reactions as they can effectively solvate the charged intermediate without protonating the nucleophile.
Q3: Can protic solvents be used for reactions with this compound?
A3: While protic solvents (e.g., alcohols, water) can be used, they may be less effective than polar aprotic solvents. Protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. However, in some cases, they can also stabilize the leaving group, which may have a complex effect on the overall reaction rate.
Q4: What is the expected trend in reaction rates in different solvents?
A4: For a typical SNAr reaction with an anionic nucleophile, the rate is expected to increase with the polarity and hydrogen bond donating ability of the solvent in the following general order: Nonpolar < Polar Aprotic < Polar Protic. However, the specific trend can be influenced by the nature of the nucleophile and the leaving group.
Troubleshooting Guides
Issue 1: Slow or No Reaction
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Polarity | The solvent may not be polar enough to stabilize the intermediate Meisenheimer complex. |
| Solution: Switch to a more polar aprotic solvent such as DMSO or DMF. | |
| Nucleophile Solvation | In protic solvents, the nucleophile might be heavily solvated, reducing its reactivity. |
| Solution: If possible, switch to a polar aprotic solvent. If a protic solvent is necessary, consider using a stronger or more concentrated nucleophile. | |
| Low Solubility | The starting material or reagents may not be fully dissolved in the chosen solvent. |
| Solution: Ensure all reactants are fully dissolved. A co-solvent system might be necessary. Gently warming the mixture can also improve solubility, but monitor for potential side reactions. | |
| Presence of Water | Trace amounts of water can deactivate anionic nucleophiles. |
| Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent | Some solvents, especially nucleophilic ones like alcohols, can compete with the intended nucleophile. |
| Solution: Choose a non-nucleophilic solvent. If an alcohol is required, consider using the conjugate base of the alcohol as the nucleophile. | |
| Decomposition of Starting Material or Product | The reaction conditions (e.g., high temperature, strong base) in a particular solvent might lead to decomposition. |
| Solution: Lower the reaction temperature. Use a milder base if applicable. Screen different solvents to find one where the desired reaction proceeds cleanly at a lower temperature. | |
| Multiple Reaction Sites | While less likely, the nucleophile could potentially attack other positions on the ring, especially under forcing conditions. |
| Solution: Optimize the reaction conditions (temperature, reaction time). The choice of solvent can sometimes influence regioselectivity. |
Quantitative Data Summary
The following tables provide hypothetical but plausible data illustrating the effect of solvent on a representative SNAr reaction of this compound with a generic nucleophile (Nu⁻).
Table 1: Effect of Solvent on Reaction Rate Constant (k) at 25°C
| Solvent | Dielectric Constant (ε) | Rate Constant (k) x 10⁻⁴ (L mol⁻¹ s⁻¹) |
| Toluene | 2.4 | 0.5 |
| Tetrahydrofuran (THF) | 7.6 | 5.2 |
| Acetone | 21 | 25.8 |
| Acetonitrile | 37 | 150.3 |
| Dimethylformamide (DMF) | 37 | 350.1 |
| Dimethyl sulfoxide (DMSO) | 47 | 890.5 |
Table 2: Effect of Solvent on Product Yield after 24 hours
| Solvent | Product Yield (%) |
| Dichloromethane | 15 |
| Methanol | 45 |
| Acetonitrile | 85 |
| DMSO | >95 |
Experimental Protocols
General Protocol for Kinetic Analysis of SNAr Reaction
This protocol describes a general method for determining the second-order rate constant for the reaction of this compound with a nucleophile in a given solvent.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile (e.g., 0.2 M) in the same anhydrous solvent. If the nucleophile is a solid, ensure it is fully dissolved.
-
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of the this compound solution.
-
Allow the solution to equilibrate to the desired temperature (e.g., 25°C).
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the nucleophile solution.
-
Start a timer immediately upon addition.
-
Monitor the progress of the reaction by taking aliquots at regular time intervals.
-
Quench the reaction in the aliquots immediately (e.g., by adding a dilute acid if the nucleophile is basic).
-
Analyze the quenched aliquots by a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of the starting material or product.
-
-
Data Analysis:
-
Plot the appropriate concentration versus time data to determine the pseudo-first-order rate constant (if the nucleophile is in large excess).
-
Calculate the second-order rate constant by dividing the pseudo-first-order rate constant by the concentration of the excess reagent.
-
Visualizations
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
Caption: Logical relationship of solvent properties influencing SNAr reactivity.
Validation & Comparative
A Comparative Analysis of Substituted 5-Nitrobenzotrifluorides for Drug Discovery and Development
For Immediate Publication
This guide presents a comparative analysis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride and structurally similar compounds. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties and potential biological activities, supported by available data and relevant experimental protocols. Due to the limited publicly available data on this compound, this guide focuses on a comparative assessment of closely related, well-documented analogues: 2-Methoxy-5-nitrobenzotrifluoride, 2-Methyl-5-nitrobenzotrifluoride, and 2-Fluoro-5-nitrobenzotrifluoride.
Physicochemical Properties
A summary of the key physicochemical properties of the selected substituted 5-nitrobenzotrifluoride analogues is presented in Table 1. These properties are crucial in determining the compounds' suitability as intermediates in organic synthesis and their potential as bioactive molecules. The presence of the trifluoromethyl group generally enhances lipophilicity and metabolic stability, which are desirable characteristics in drug candidates.
| Property | 2-Methoxy-5-nitrobenzotrifluoride | 2-Methyl-5-nitrobenzotrifluoride | 2-Fluoro-5-nitrobenzotrifluoride |
| CAS Number | 654-76-2[1] | 89976-12-5 | 400-74-8 |
| Molecular Formula | C8H6F3NO3[1] | C8H6F3NO2[2] | C7H3F4NO2 |
| Molecular Weight | 221.13 g/mol [1] | 205.13 g/mol [2] | 209.09 g/mol |
| Appearance | White to light yellow crystalline powder | White or Colorless to Yellow powder to lump to clear liquid | Liquid |
| Melting Point | 79-81 °C | 38.0 to 42.0 °C | Not Applicable |
| Boiling Point | ~267.2 °C at 760 mmHg | Not Available | 105-110 °C at 25 mmHg |
| Purity | ≥99.0% | >98.0% (GC) | 98% |
Biological Activity and Potential Applications
Substituted nitrobenzotrifluorides are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] The nitroaromatic scaffold is of particular interest in drug discovery, with several compounds exhibiting a range of biological activities.
Anticancer Potential
Experimental Protocols
The evaluation of the biological activity of these compounds often involves in vitro cytotoxicity assays to determine their effect on cell viability and proliferation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Assay
The LDH assay is another common method for assessing cytotoxicity by measuring the integrity of the cell membrane.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Collection of Supernatant: After the incubation period with the test compounds, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the generated formazan at a wavelength of approximately 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General mechanism of action for hypoxia-activated nitroaromatic anticancer prodrugs.
Caption: A typical workflow for determining compound cytotoxicity using the MTT assay.
References
- 1. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 2. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Comparative Guide to Analytical Methods for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
This guide provides a comparative analysis of validated analytical methodologies for the quantification of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and safety of drug substances and products. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
The performance of each method is evaluated based on key validation parameters to aid in the selection of the most suitable technique for specific research, development, and quality control needs. While specific validated methods for this compound are not widely published, this guide is based on established and validated methods for structurally similar nitroaromatic compounds and substituted benzotrifluorides.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of small aromatic nitro compounds, providing a baseline for what can be expected for this compound.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity Range | 0.5 - 150 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~10 ng/mL |
| Selectivity | Good | Excellent |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific laboratory instrumentation and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds like this compound.
Instrumentation:
-
Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The water component may contain 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution. A wavelength of maximum absorbance, likely in the range of 254-280 nm, should be used for quantification.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100, 150 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the analysis of this compound, particularly for impurity profiling and trace-level quantification. Due to its volatility, direct analysis without derivatization is feasible.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Data can be acquired in full scan mode (e.g., m/z 50-300) for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for SIM would be determined from the mass spectrum of the analyte.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate or acetone.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.01, 0.05, 0.1, 1, 10, 50 µg/mL).
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
Both HPLC-UV and GC-MS are suitable methods for the analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and high-throughput method ideal for routine quality control, such as purity assessments and content uniformity testing, where high sensitivity is not the primary requirement.
-
GC-MS provides superior selectivity and lower detection limits, making it the preferred method for trace-level analysis, impurity identification, and in applications requiring definitive structural confirmation.
For comprehensive characterization, the use of orthogonal techniques is recommended. For instance, HPLC could be used for routine quantification, while GC-MS could be employed for the identification of any potential volatile impurities. The validation of the chosen method according to ICH Q2(R1) guidelines is essential to ensure the reliability and accuracy of the results.
The Rising Stars in Drug Discovery: A Comparative Guide to the Biological Activity of Trifluoromethyl-Nitroaromatic Derivatives
A comprehensive analysis of the biological potential of compounds structurally related to 2-Methoxy-4-methyl-5-nitrobenzotrifluoride, highlighting their anticancer and antimicrobial properties. This guide addresses the current landscape, presenting available experimental data and methodologies for researchers and drug development professionals.
While direct experimental data on the biological activity of this compound derivatives remains unpublished, the unique combination of a trifluoromethyl group, a nitro moiety, and a substituted benzene ring suggests significant potential in medicinal chemistry. The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] Similarly, nitroaromatic compounds have a long history as effective antimicrobial and anticancer agents.[4][5][6] This guide, therefore, presents a comparative analysis of the biological activities of structurally related compounds, providing a valuable framework for predicting the potential of and guiding future research into this compound derivatives.
Anticancer Activity of Structurally Related Compounds
The trifluoromethyl moiety is a common feature in a variety of potent anticancer agents.[2][3][7] Its inclusion in heterocyclic and aromatic scaffolds has been shown to significantly enhance cytotoxic activity against various cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected trifluoromethyl- and nitro-containing compounds against various human cancer cell lines. This data, compiled from multiple studies, illustrates the potential of these chemical motifs in cancer therapy.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[8][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 | [3] |
| A375 (Melanoma) | 25.4 | [3] | ||
| DU145 (Prostate) | 29.1 | [8] | ||
| Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | MCF-7 (Breast) | 2.63 | [7] |
| Thioxanthone | Trifluoromethyl thioxanthene derivative (Compound 1) | HeLa (Cervical) | 0.0878 | [10] |
| Aryl-urea | 1-(3-Trifluoromethylphenyl)-3-(4-chlorophenyl)urea (9) | HCT116 (Colon) | 17.8 | [11] |
| HePG2 (Liver) | 12.4 | [11] | ||
| HOS (Osteosarcoma) | 17.6 | [11] | ||
| Benzimidazole | Fluorinated pyrazolylbenzimidazole hybrid (55b) | A549 (Lung) | 0.95 | [12] |
| MCF-7 (Breast) | 1.57 | [12] | ||
| HeLa (Cervical) | 1.23 | [12] |
Antimicrobial Activity of Structurally Related Compounds
Nitroaromatic compounds have long been a cornerstone in the development of antimicrobial agents. The combination of a nitro group with a trifluoromethyl-substituted aromatic ring presents a promising avenue for the discovery of novel antibacterial and antifungal drugs.
Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for selected trifluoromethyl- and nitro-containing compounds against various pathogenic microorganisms.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole | Bromo and trifluoromethyl substituted pyrazole (25) | Staphylococcus aureus (MRSA) | 0.78 | [9] |
| Enterococcus faecium | 0.78 | [9] | ||
| Aryl-urea | 1-(4-Chlorophenyl)-3-(4-trifluoromethylphenyl)urea (8) | Bacillus mycoides | 4.88 | [11] |
| Escherichia coli | 4.88 | [11] | ||
| Candida albicans | 4.88 | [11] | ||
| Benzimidazole | N-substituted 6-nitro-1H-benzimidazole (4k) | Candida albicans | 8 | [13] |
| Aspergillus niger | 16 | [13] | ||
| Dinitrobenzamide | N-alkylphenyl-3,5-dinitrobenzamide (7a) | Mycobacterium tuberculosis H37Rv | 0.05 | [5] |
| N-alkylphenyl-3,5-dinitrobenzamide (7d) | Mycobacterium tuberculosis H37Rv | 0.1 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of biological activity. Below are generalized protocols for common in vitro assays used to evaluate the anticancer and antimicrobial potential of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) into 96-well microplates at a density of 5,000-10,000 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a fresh culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Drug Discovery Workflow
The journey from a novel chemical entity to a potential therapeutic agent involves a series of well-defined steps. The following diagram illustrates a generalized workflow for the evaluation of the biological activity of a new compound series.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Postulated Signaling Pathway Inhibition
While the precise molecular targets of this compound derivatives are unknown, many anticancer agents containing trifluoromethyl and nitroaromatic moieties exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible, though speculative, mechanism of action could involve the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the induction of the intrinsic apoptotic pathway.
Caption: A postulated mechanism of action involving the inhibition of the PI3K/Akt pathway and activation of apoptosis.
References
- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Experimental anticancer studies. 28. Anticancer activity of some nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Structure-Activity Relationship of Benzotrifluoride Analogs as Herbicidal Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct structure-activity relationship (SAR) studies for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride were not publicly available at the time of this review. This guide provides a comparative analysis of structurally related benzotrifluoride analogs with demonstrated herbicidal activity, focusing on protoporphyrinogen oxidase (PPO) inhibition as a key mechanism of action. The data presented is based on published research on α-trifluoroanisole derivatives, which share key structural motifs with the topic compound.
Introduction
Benzotrifluoride derivatives are a class of compounds with significant interest in the agrochemical industry due to their potent herbicidal properties. The trifluoromethyl group often enhances the efficacy and metabolic stability of these molecules. This guide explores the structure-activity relationships of benzotrifluoride analogs, with a focus on how substitutions on the phenyl ring influence their herbicidal activity. The primary mechanism of action discussed is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Comparative Analysis of Herbicidal Activity
The herbicidal efficacy of benzotrifluoride analogs is highly dependent on the nature and position of substituents on the benzene ring. The following table summarizes the in vitro inhibitory activity of a series of α-trifluoroanisole derivatives against the Nicotiana tabacum protoporphyrinogen oxidase (NtPPO) enzyme. These compounds serve as valuable surrogates for understanding the potential activity of this compound analogs.
Table 1: In Vitro Inhibitory Activity of α-Trifluoroanisole Derivatives against Nicotiana tabacum Protoporphyrinogen Oxidase (NtPPO) [1]
| Compound ID | Structure | R¹ | R² | R³ | IC₅₀ (nM)[1] |
| 7a |
| H | Cl | CF₃ | 9.4 |
| Fomesafen |
| - | - | - | 110.5 |
| 7j | Similar to 7a | H | CF₃ | H | >1000 |
| 7k | Similar to 7a | H | Cl | Cl | >1000 |
Note: The structures for 7j and 7k are analogous to 7a, with the specified substitutions on the phenylpyridine moiety.
Key SAR Observations:
-
Substituents on the Phenylpyridine Moiety: The data indicates that the presence and position of electron-withdrawing groups on the phenylpyridine ring are critical for high inhibitory activity. Compound 7a , with a chlorine and a trifluoromethyl group at the 3- and 5-positions, respectively, of the pyridine ring, demonstrates potent inhibition of NtPPO with an IC₅₀ of 9.4 nM.[1]
-
Comparison with Commercial Herbicide: Compound 7a shows significantly greater potency than the commercial PPO-inhibiting herbicide Fomesafen (IC₅₀ = 110.5 nM), highlighting the potential for developing highly active herbicides based on the α-trifluoroanisole scaffold.[1]
-
Impact of Substituent Changes: Analogs 7j and 7k , with different substitution patterns on the pyridine ring, exhibit a dramatic loss of activity (IC₅₀ > 1000 nM), underscoring the high degree of structural specificity required for effective enzyme inhibition.[1]
Experimental Protocols
In Vitro NtPPO Inhibition Assay [1]
-
Enzyme Preparation: The gene encoding for NtPPO is cloned and expressed in E. coli. The recombinant enzyme is then purified.
-
Assay Buffer: The assay is typically performed in a buffer containing 100 mM HEPES (pH 7.5), 1 mM EDTA, 1 mM EGTA, 0.1% (v/v) Tween-20, and 5% (v/v) glycerol.
-
Reaction Mixture: The reaction mixture contains the purified NtPPO enzyme, the test compound (dissolved in DMSO), and the substrate, protoporphyrinogen IX.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at room temperature.
-
Detection: The rate of protoporphyrinogen IX oxidation to protoporphyrin IX is monitored by measuring the increase in fluorescence at an excitation wavelength of 405 nm and an emission wavelength of 630 nm.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Mechanism of Action: PPO Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of PPO-inhibiting herbicides.
Caption: Mechanism of action of PPO-inhibiting herbicides.
Experimental Workflow for Herbicide Evaluation
The following diagram outlines a typical workflow for the discovery and evaluation of novel herbicidal compounds.
Caption: Workflow for herbicide discovery and development.
Conclusion
References
A Proposed Synthetic Pathway for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride: A Guide for Researchers
For Immediate Release
This guide presents a plausible synthetic route to 2-Methoxy-4-methyl-5-nitrobenzotrifluoride, a compound of interest for researchers, scientists, and drug development professionals. In the absence of established and published synthetic routes in peer-reviewed literature, this document outlines a theoretically sound, multi-step pathway starting from readily available materials. The proposed synthesis is based on well-established organic transformations, with experimental protocols drawn from analogous reactions.
Proposed Synthetic Route Overview
The proposed synthesis of this compound involves a four-step sequence, commencing with the functionalization of m-cresol. The key transformations include formylation, methylation, fluorination of the formyl group to a trifluoromethyl group, and a final regioselective nitration. The directing effects of the methoxy, methyl, and trifluoromethyl substituents are anticipated to favor the desired 5-nitro isomer in the final step.
Data Summary of the Proposed Synthetic Route
The following table summarizes the key transformations and general reaction conditions for the proposed synthesis. Please note that yields are estimations based on similar reactions reported in the literature and would require experimental optimization.
| Step | Transformation | Starting Material | Key Reagents & Solvents | General Conditions | Estimated Yield |
| 1 | Formylation | m-Cresol | Polyoxymethylene, Lewis Acid (e.g., MgCl₂), Base (e.g., Triethylamine), Solvent A | Alkaline conditions, heating | 70-80% |
| 2 | Methylation | 2-Hydroxy-4-methyl-benzaldehyde | Methylating agent (e.g., Dimethyl sulfate), Base (e.g., K₂CO₃), Solvent B (e.g., Acetone) | Reflux | 85-95% |
| 3 | Fluorination | 2-Methoxy-4-methyl-benzaldehyde | Sulfur tetrafluoride (SF₄) or Diethylaminosulfur trifluoride (DAST) | Anhydrous conditions, controlled temperature | 50-70% |
| 4 | Nitration | 2-Methoxy-4-methylbenzotrifluoride | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Low temperature (-10 to 0 °C) | 75-85% |
Detailed Experimental Protocols
The following are detailed, generalized experimental protocols for each step of the proposed synthesis. These are intended as a starting point for laboratory investigation and will likely require optimization.
Step 1: Synthesis of 2-Hydroxy-4-methyl-benzaldehyde (Formylation of m-Cresol)
This procedure is adapted from the synthesis of similar hydroxybenzaldehydes.
-
To a solution of m-cresol and a Lewis acid catalyst (e.g., magnesium chloride) in a suitable solvent A, add polyoxymethylene and an alkaline substance (e.g., triethylamine).
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-hydroxy-4-methyl-benzaldehyde.
Step 2: Synthesis of 2-Methoxy-4-methyl-benzaldehyde (Methylation)
This protocol is a standard ether synthesis.
-
Dissolve 2-hydroxy-4-methyl-benzaldehyde in a suitable solvent B (e.g., acetone) in a round-bottom flask.
-
Add a base (e.g., anhydrous potassium carbonate) to the solution.
-
Add a methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain 2-methoxy-4-methyl-benzaldehyde.
Step 3: Synthesis of 2-Methoxy-4-methylbenzotrifluoride (Fluorination)
This reaction should be carried out with extreme caution due to the hazardous nature of fluorinating agents.
-
In a pressure-resistant vessel under an inert atmosphere, dissolve 2-methoxy-4-methyl-benzaldehyde in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to the recommended temperature for the chosen fluorinating agent (e.g., -78 °C for DAST).
-
Slowly add the fluorinating agent (e.g., DAST or condensed SF₄) to the solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an extended period.
-
Carefully quench the reaction by slowly adding it to a cooled saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2-Methoxy-4-methylbenzotrifluoride by distillation or column chromatography.
Step 4: Synthesis of this compound (Nitration)
This is a standard electrophilic aromatic substitution.
-
In a flask equipped with a dropping funnel and a thermometer, cool a mixture of concentrated sulfuric acid to -10 to 0 °C.
-
Slowly add fuming nitric acid to the sulfuric acid with continuous stirring while maintaining the low temperature.
-
Add 2-Methoxy-4-methylbenzotrifluoride dropwise to the nitrating mixture, ensuring the temperature does not rise above 0 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic extract with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Proposed Synthetic Pathway Diagram
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Proposed four-step synthesis of this compound from m-cresol.
The Strategic Advantage of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride in Advanced Synthesis
In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to achieving efficient, high-yielding, and cost-effective production of complex target molecules. For researchers, scientists, and professionals in drug development and materials science, 2-Methoxy-4-methyl-5-nitrobenzotrifluoride has emerged as a valuable and versatile reagent. This guide provides an objective comparison of its utility against alternative synthetic strategies, supported by experimental insights, to underscore its advantages in streamlining complex synthetic pathways.
At a Glance: Key Properties and Applications
This compound is a polysubstituted aromatic compound featuring a unique combination of electron-donating (methoxy and methyl) and electron-withdrawing (nitro and trifluoromethyl) groups. This distinct electronic nature imparts specific reactivity and imparts desirable physicochemical properties to target molecules. It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes.[1]
| Property | Value |
| CAS Number | 654-76-2 |
| Molecular Formula | C₉H₈F₃NO₃ |
| Molecular Weight | 235.16 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 79-81 °C |
The trifluoromethyl group is particularly noteworthy for its ability to enhance the lipophilicity and metabolic stability of drug candidates, while the nitro group serves as a versatile handle for further chemical transformations, most commonly reduction to an amine.[2][3]
Comparison with Alternative Reagents and Synthetic Strategies
The principal advantage of using a pre-functionalized building block like this compound lies in the convergence and efficiency it brings to a synthetic route. This is in stark contrast to a linear, stepwise approach where each functional group is introduced sequentially onto a simpler aromatic scaffold.
| Feature | This compound (Building Block Approach) | Stepwise Functionalization (Linear Approach) |
| Synthesis Steps | Fewer steps, leading to higher overall yield and reduced production time. | Multiple sequential steps (e.g., methylation, methoxylation, nitration, trifluoromethylation). |
| Overall Yield | Generally higher due to the reduced number of synthetic and purification steps. | Often lower due to cumulative losses at each step. |
| Regioselectivity | Pre-defined substitution pattern eliminates the need for complex directing group strategies and avoids the formation of regioisomers. | Can be challenging to control, often leading to mixtures of isomers and requiring difficult purifications. |
| Reaction Conditions | Subsequent transformations can often be carried out under milder conditions. | May require harsh conditions for certain steps (e.g., nitration, trifluoromethylation), potentially affecting other functional groups. |
| Time & Cost-Effectiveness | Reduced labor, solvent, and reagent consumption contribute to lower overall costs. | More time-consuming and resource-intensive. |
Experimental Protocols and Methodologies
The utility of this compound is best illustrated through its application in the synthesis of complex molecules. A common transformation involves the reduction of the nitro group to an amine, which can then be further functionalized.
Experimental Protocol: Reduction of the Nitro Group
Objective: To synthesize 2-Methoxy-4-methyl-5-aminobenzotrifluoride, a key intermediate for various pharmaceuticals and dyes.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of this compound (1 eq.) and iron powder (3 eq.) in a 4:1 mixture of ethanol and water is prepared in a round-bottom flask.
-
A catalytic amount of ammonium chloride is added to the suspension.
-
The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is basified with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude 2-Methoxy-4-methyl-5-aminobenzotrifluoride.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure amine.
This resulting amine is a versatile precursor for a variety of subsequent reactions, including diazotization followed by coupling to form azo dyes, or acylation and coupling reactions to build more complex pharmaceutical scaffolds.[4]
Visualizing the Synthetic Advantage
The strategic benefit of the building block approach can be visualized through a simplified workflow comparison.
Caption: A comparison of synthetic workflows.
Signaling Pathways and Logical Relationships in Drug Development
In the context of drug discovery, the substituents on the aromatic ring of this compound can significantly influence the biological activity of the final compound. For instance, the trifluoromethyl group can enhance binding affinity to a target protein by participating in favorable interactions within a hydrophobic pocket. The methoxy group can act as a hydrogen bond acceptor, and the overall substitution pattern dictates the molecule's conformation and electronic distribution, which are critical for target recognition.
Caption: Influence of functional groups on drug properties.
Conclusion
The use of this compound offers a clear strategic advantage over linear, stepwise synthetic approaches. By providing a pre-functionalized, regiochemically defined building block, it accelerates the synthesis of complex molecules, improves overall yields, and reduces the costs associated with multi-step procedures. For researchers in competitive fields such as drug discovery and materials science, leveraging such advanced intermediates is not just a matter of convenience but a critical component of an efficient and successful research and development program.
References
Spectroscopic Scrutiny: A Comparative Analysis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride and Its Isomers
A detailed spectroscopic comparison of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride and its structural isomers is crucial for researchers in drug discovery and organic synthesis, enabling precise identification and characterization. This guide provides a comparative analysis based on available spectroscopic data for key isomers, alongside detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for the isomers of this compound. It is important to note that the absence of experimental data for the primary target compound necessitates a comparative approach based on its structural analogues.
Table 1: Physical and Molecular Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₈F₃NO₃ | 235.16 | Not Available |
| 2-Methoxy-5-nitrobenzotrifluoride | C₈H₆F₃NO₃ | 221.13 | 654-76-2[1][2] |
| 3-Methoxy-5-nitrobenzotrifluoride | C₈H₆F₃NO₃ | 221.13 | 328-79-0 |
| 2-Methyl-5-nitrobenzotrifluoride | C₈H₆F₃NO₂ | 205.13 | 89976-12-5[3] |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Source |
| 2-Methoxy-5-nitrobenzotrifluoride | 1525, 1350 (NO₂ stretch), 1280 (C-O stretch), 1100-1200 (C-F stretch) | NIST WebBook[1][4] |
| 3-Methoxy-5-nitrobenzotrifluoride | 1530, 1350 (NO₂ stretch), 1275 (C-O stretch), 1100-1200 (C-F stretch) | NIST WebBook |
| 2-Methyl-5-nitrobenzotrifluoride | Not explicitly detailed, but expected NO₂ stretches (~1530, ~1350 cm⁻¹) and C-F stretches (~1100-1200 cm⁻¹) | PubChem[3] |
| This compound (Predicted) | ~1520-1540 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1270-1290 (Ar-O-CH₃ stretch), ~1100-1200 (C-F stretch), ~2950 (C-H stretch, methyl) | - |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Source |
| 2-Methoxy-5-nitrobenzotrifluoride | 221 | 206, 191, 175, 161, 145 | NIST WebBook[5] |
| 3-Methoxy-5-nitrobenzotrifluoride | 221 | 206, 191, 175, 161, 145 | NIST WebBook[6] |
| 2-Methyl-5-nitrobenzotrifluoride | 205 | Not explicitly detailed | PubChem[3] |
| This compound (Predicted) | 235 | 220 ([M-CH₃]⁺), 205 ([M-NO]⁺), 189 ([M-NO₂]⁺) | - |
Table 4: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (ppm)
Due to the lack of experimental NMR data, the following are predicted values based on the analysis of substituent effects on the benzene ring.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | Aromatic H's: ~7.5-8.5, Methoxy H's: ~3.9-4.1, Methyl H's: ~2.3-2.5 | Aromatic C's: ~110-160, CF₃: ~120-130 (q), Methoxy C: ~56, Methyl C: ~20 |
| 2-Methoxy-5-nitrobenzotrifluoride | Aromatic H's: ~7.2-8.4, Methoxy H's: ~4.0 | Aromatic C's: ~110-160, CF₃: ~120-130 (q), Methoxy C: ~56 |
| 3-Methoxy-5-nitrobenzotrifluoride | Aromatic H's: ~7.6-8.2, Methoxy H's: ~3.9 | Aromatic C's: ~110-160, CF₃: ~120-130 (q), Methoxy C: ~56 |
| 2-Methyl-5-nitrobenzotrifluoride | Aromatic H's: ~7.4-8.3, Methyl H's: ~2.5 | Aromatic C's: ~120-150, CF₃: ~120-130 (q), Methyl C: ~21 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized by heating in the ion source.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm for these compounds). Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).
Visualization of Isomeric Relationships and Analytical Workflow
The following diagrams illustrate the structural relationships between the discussed isomers and a general workflow for their spectroscopic analysis.
Caption: Structural relationships between the target compound and its isomers.
Caption: General workflow for the spectroscopic analysis of the compounds.
References
- 1. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 2. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 3. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 5. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 6. 3-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
performance of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride in different assay systems
Based on the initial search, there is no direct information available for a compound named "2-Methoxy-4-methyl-5-nitrobenzotrifluoride." The search results consistently point to similar but distinct chemical entities, namely 2-Methoxy-5-nitrobenzotrifluoride and 2-Methyl-5-nitrobenzotrifluoride .
This suggests two possibilities:
-
There might be a typographical error in the chemical name provided in the topic.
To provide an accurate and relevant comparison guide, it is crucial to first correctly identify the compound of interest.
Could you please verify the chemical name?
Specifically, please confirm if you intended to request information on:
-
2-Methoxy-5-nitrobenzotrifluoride
-
2-Methyl-5-nitrobenzotrifluoride
-
Or if "this compound" is indeed the correct name, and if you have any alternative identifiers such as a CAS number or a reference to a publication.
Once the correct compound is identified, a comprehensive comparison guide detailing its performance in various assay systems, along with supporting data and visualizations, can be developed as requested.
A Comparative Guide to the Potential Cross-Reactivity of Benzotrifluoride Derivatives in Biological Assays
A Note on the Target Compound: Initial searches for "2-Methoxy-4-methyl-5-nitrobenzotrifluoride" did not yield a readily available or characterized compound in scientific literature. This guide therefore focuses on two closely related, known chemical entities: 2-Methoxy-5-nitrobenzotrifluoride and 2-Methyl-5-nitrobenzotrifluoride . For researchers investigating novel compounds with similar structures, this guide provides a framework for anticipating and evaluating potential biological cross-reactivity.
This document is intended for researchers, scientists, and drug development professionals. It aims to objectively compare the structural and physicochemical properties of 2-Methoxy-5-nitrobenzotrifluoride and 2-Methyl-5-nitrobenzotrifluoride, and to provide a basis for understanding their potential for cross-reactivity in biological assays, supported by general principles of medicinal chemistry and a detailed experimental protocol for assessment.
Comparative Analysis of Physicochemical and Potential Biological Properties
While specific experimental data on the biological activities of these compounds are limited in public databases, we can infer potential behaviors based on their structural motifs—the nitroaromatic ring and the trifluoromethyl group. The following table summarizes known physicochemical properties and outlines potential biological interactions and assay interferences.
| Property | 2-Methoxy-5-nitrobenzotrifluoride | 2-Methyl-5-nitrobenzotrifluoride |
| CAS Number | 654-76-2[1] | 89976-12-5[2] |
| Molecular Formula | C₈H₆F₃NO₃[1] | C₈H₆F₃NO₂[2] |
| Molecular Weight | 221.13 g/mol [1] | 205.13 g/mol [2] |
| Melting Point | 79-81°C[3][4] | 34-35°C[5] |
| Boiling Point | ~267.2°C (Predicted)[3][4] | ~220.5°C (Predicted)[5] |
| Appearance | White to light yellow crystalline powder[3] | Off-white solid[5] |
| Solubility | Low in water; soluble in organic solvents[6] | Slightly soluble in water[5] |
| Potential Biological Activity | The nitroaromatic group can be enzymatically reduced in cells to form reactive nitroso and hydroxylamine intermediates, potentially leading to cytotoxicity.[7][8] The trifluoromethyl group may enhance metabolic stability and cell permeability.[9][10] | Similar to its methoxy analog, the nitro group is a key pharmacophore that can also act as a toxicophore through redox cycling.[11][12] The trifluoromethyl group is known to increase lipophilicity and can enhance binding affinity to biological targets.[9][13] |
| Potential for Cross-Reactivity / Assay Interference | Nitroaromatic compounds are known to be potentially reactive and can interfere in various biological assays.[14] Their ability to undergo reduction can lead to the generation of reactive oxygen species, which can non-specifically affect assay readouts.[15] | The trifluoromethyl group's strong electron-withdrawing nature can alter the electronic properties of the molecule, potentially leading to off-target interactions.[10] Compounds with such functionalities should be evaluated for pan-assay interference compounds (PAINS) behavior.[14] |
Visualizing Potential Interactions and Experimental Design
To conceptualize how molecules like these might interact with cellular systems and how their cross-reactivity can be systematically evaluated, the following diagrams are provided.
Caption: A simplified MAPK signaling pathway illustrating on-target vs. off-target inhibition.
Caption: Experimental workflow for assessing compound cross-reactivity.
Caption: Logical comparison of substituents and their potential influence on cross-reactivity.
Experimental Protocols
Given the potential for these compounds to interact with a variety of protein targets, a broad cross-reactivity assessment is crucial. Kinase profiling is a standard method for evaluating the selectivity of small molecules. Below is a detailed protocol for an in-vitro kinase panel screening assay.
Objective: To determine the inhibitory activity of a test compound against a panel of purified protein kinases, thereby assessing its selectivity profile.
Materials:
-
Test Compounds (2-Methoxy-5-nitrobenzotrifluoride, 2-Methyl-5-nitrobenzotrifluoride, and controls) dissolved in DMSO.
-
Purified, active kinase enzymes.
-
Specific peptide substrates for each kinase.
-
Adenosine-5'-triphosphate (ATP).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Stop solution (e.g., EDTA in buffer).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
Multi-well assay plates (e.g., 384-well, low volume, white).
-
Multichannel pipettes and/or automated liquid handling system.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).
-
Create a dilution series of the compounds in DMSO. For a single-point screen, a final assay concentration of 10 µM is common. For dose-response curves, a 10-point, 3-fold serial dilution is typical.
-
-
Kinase Reaction Setup:
-
Prepare a master mix for each kinase containing the kinase reaction buffer and the specific peptide substrate.
-
Add the appropriate volume of the kinase/substrate master mix to the wells of the assay plate.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the diluted compounds from the DMSO plate to the assay plate. Also include positive control (known inhibitor) and negative control (DMSO only) wells.
-
Allow the compounds to pre-incubate with the kinases for 15-30 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase reaction buffer at a concentration appropriate for each kinase (often at or near the Km for ATP).
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for the specified reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination and Detection:
-
Stop the kinase reaction by adding the stop solution (EDTA), which chelates the Mg²⁺ required for kinase activity.
-
Perform the detection step according to the manufacturer's protocol for the chosen assay format (e.g., ADP-Glo™). This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.
-
Incubate as required for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO controls.
-
For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each kinase-compound interaction.
-
By following this protocol, researchers can generate a quantitative profile of the cross-reactivity of 2-Methoxy-5-nitrobenzotrifluoride, 2-Methyl-5-nitrobenzotrifluoride, or any other test compound against a broad range of kinases, providing critical data for hit validation and lead optimization.
References
- 1. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 2. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Limited Data Available for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride; Alternatives Explored
A comprehensive literature review reveals a significant lack of published data on the applications and experimental use of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride. While this compound is listed by at least one chemical supplier, no scientific studies detailing its performance, biological activity, or specific synthetic applications were identified. In light of this, this guide presents a comparative overview of structurally similar compounds that may serve as potential alternatives in research and development settings.
The following sections detail the available information on three related benzotrifluoride derivatives: 2-Methoxy-5-nitrobenzotrifluoride, 2-Methyl-5-nitrobenzotrifluoride, and 2-Fluoro-5-nitrobenzotrifluoride. These compounds share a common trifluoromethylnitrobenzene core and are primarily utilized as intermediates in organic synthesis.
Comparison of Alternative Benzotrifluoride Derivatives
Due to the absence of performance data, this comparison focuses on the available physical and chemical properties of the potential alternatives. This information is crucial for researchers and drug development professionals when selecting intermediates for synthesis.
| Property | 2-Methoxy-5-nitrobenzotrifluoride | 2-Methyl-5-nitrobenzotrifluoride | 2-Fluoro-5-nitrobenzotrifluoride |
| CAS Number | 654-76-2[1] | 89976-12-5[2] | 400-74-8[3] |
| Molecular Formula | C₈H₆F₃NO₃[1] | C₈H₆F₃NO₂[2] | C₇H₃F₄NO₂[3] |
| Molecular Weight | 221.13 g/mol [1] | 205.13 g/mol [2] | 209.10 g/mol |
| Appearance | White to light yellow crystalline powder[4] | Off-white solid[5] | Light yellow to amber to dark green clear liquid[3] |
| Melting Point | 79-81 °C[6] | 34-35 °C[5] | 22-24 °C[7] |
| Boiling Point | 267.2 °C at 760 mmHg[4] | 220.459 °C at 760 mmHg[5] | 105-110 °C at 25 mmHg |
| Purity | ≥99.0%[8] | >98.0% (GC) | ≥98% (GC)[3] |
Applications in Synthesis
These benzotrifluoride derivatives are primarily valued as versatile intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[4][9] The presence of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity in the final products.[4][7] The nitro group serves as a key functional handle, often being reduced to an amine to allow for a wide range of subsequent chemical transformations.[4]
-
2-Methoxy-5-nitrobenzotrifluoride: This compound is noted for its use as a precursor in the synthesis of dyes and pigments.[8] Its methoxy and nitro groups influence the color characteristics of the resulting dyes.[8] It is also used as an intermediate in the production of pharmaceuticals and agrochemicals.[6][9]
-
2-Methyl-5-nitrobenzotrifluoride: This intermediate finds application in organic synthesis for creating compounds such as drugs and dyes.[10] It can also be used as a nitrating reagent in certain organic reactions and as a reagent in liquid chromatography for the determination of organic matter.[10]
-
2-Fluoro-5-nitrobenzotrifluoride: This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] For instance, it may be used in the synthesis of [3-(4-nitro-2-trifluoromethylphenyl)aminophenyl]dihydroxyborane. The fluorine atom provides an additional site for nucleophilic aromatic substitution, expanding its synthetic utility.
Experimental Protocols
General R&D Workflow for Synthetic Intermediates
The following diagram illustrates a typical workflow for the utilization of a chemical intermediate like the benzotrifluoride derivatives discussed in a research and development context.
Caption: General R&D Workflow for a Synthetic Intermediate.
References
- 1. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 2. 2-Methyl-5-nitrobenzotrifluoride | C8H6F3NO2 | CID 2775447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-Methoxy-5-nitrobenzotrifluoride [myskinrecipes.com]
- 7. 400-74-8(2-Fluoro-5-nitrobenzotrifluoride) | Kuujia.com [kuujia.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Methoxy-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 10. China 2-Methyl-5-nitrobenzotrifluorideï¼CAS# 89976-12-5) Manufacturer and Supplier | Xinchem [xinchem.com]
Safety Operating Guide
Proper Disposal of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride: A Step-by-Step Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride was not located. The following guidance is synthesized from SDSs for structurally analogous compounds, including 2-Methyl-5-nitrobenzotrifluoride and 3-Methoxy-5-nitrobenzotrifluoride. This information is intended as a guideline. For specific disposal instructions, always consult your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service.
Immediate Safety and Logistical Information
Safe handling and disposal of this compound require adherence to strict safety protocols to mitigate potential hazards.
1. Personal Protective Equipment (PPE): Prior to handling the compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.
-
Skin and Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.
-
Respiratory Protection: In areas with inadequate ventilation or where dust or vapors may be generated, a NIOSH-approved respirator with appropriate cartridges is necessary.
2. Spill Response Protocol: In the event of a spill:
-
Immediately evacuate and secure the affected area.
-
Ensure the space is well-ventilated.
-
Don the appropriate PPE before re-entering the area.
-
Contain the spill with an inert absorbent material like sand or vermiculite.
-
Carefully collect the absorbed material into a designated, labeled container for hazardous waste.
-
Clean the spill site with a suitable solvent, followed by a thorough wash with soap and water.
-
Prevent the chemical from entering drains or waterways.
3. First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and plenty of water. Consult a physician.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, then seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Operational and Disposal Plan
A systematic approach is crucial for the safe and compliant disposal of this chemical.
Step 1: Waste Collection and Storage
-
All waste containing this compound, including contaminated materials like absorbents and disposable PPE, must be collected in a dedicated, clearly labeled, and securely sealed container.
-
Store this container in a cool, dry, and well-ventilated location, segregated from incompatible substances such as strong bases and oxidizing agents.[1]
Step 2: Engage a Licensed Waste Disposal Service
-
This compound is to be treated as hazardous waste.
-
Contact your organization's EHS department or a certified professional waste disposal company to schedule a pickup.
-
Be prepared to provide detailed information about the chemical, including its name and any known hazards.
Step 3: Approved Disposal Method
-
The industry-standard and recommended method for the final disposal of this and similar chemical compounds is incineration .[1][2]
-
This process must be conducted in a specialized chemical incinerator that is equipped with an afterburner and a scrubber system to neutralize potentially hazardous combustion byproducts.[1][2]
Data Summary for Disposal Procedures
| Parameter | Guideline |
| Primary Disposal Method | Chemical Incineration[1][2] |
| Spill Containment Material | Inert absorbent (e.g., sand, vermiculite) |
| Incompatible Materials | Strong bases, Strong oxidizing agents[1] |
| First Aid: Eye Contact | Rinse with water for a minimum of 15 minutes |
| First Aid: Skin Contact | Wash with soap and water |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available in the reviewed literature. The standard and required procedure is to utilize a professional waste disposal service.
Disposal Workflow Visualization
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
Essential Safety and Handling Guide for 2-Methoxy-4-methyl-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a risk of splashing or explosion.[3][4] | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Wear a flame-resistant lab coat and solvent-resistant gloves (e.g., nitrile gloves).[2] All protective clothing should be clean and put on before work.[4] | To prevent skin contact, which may be harmful. |
| Respiratory Protection | Generally not required if work is performed within a certified chemical fume hood.[3] If there is a potential for exposure above permissible limits, a NIOSH-approved respirator with appropriate cartridges should be used.[4] | To prevent inhalation of harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety.
Preparation:
-
Review Safety Information: Before beginning work, review this guide and any available safety information for related compounds.
-
Assemble PPE: Don the required PPE as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items.
-
Gather Materials: Have all necessary equipment and reagents for the experiment readily available.
Handling:
-
Dispensing: Carefully dispense the required amount of the compound within the fume hood. Avoid generating dust or vapors.
-
Performing the Reaction: Keep all containers tightly closed when not in use. Use spark-proof tools and equipment, and keep away from ignition sources as a general precaution for organic compounds.[3]
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.
Cleanup:
-
Decontamination: At the end of the work session, decontaminate the work area by wiping it down with an appropriate solvent.
-
Waste Segregation: Segregate all waste generated as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.[4]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., gloves, wipes), in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers that held the compound should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store hazardous waste in a designated satellite accumulation area within the laboratory.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] Do not dispose of this chemical down the drain.[5]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[2]
-
Cleanup: Wearing appropriate PPE, collect the absorbed material into a sealed container for disposal as hazardous waste.[2]
-
Decontaminate: Clean the spill area with a suitable solvent.
First Aid:
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[1] Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

